Ici 216140
Description
Propriétés
Numéro CAS |
124001-41-8 |
|---|---|
Formule moléculaire |
C45H65N13O8 |
Poids moléculaire |
916.1 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-4-methyl-2-(methylamino)pentanamide |
InChI |
InChI=1S/C45H65N13O8/c1-23(2)14-33(46-9)41(62)58-44(65)36(17-30-20-48-22-51-30)55-39(60)26(7)53-45(66)37(24(3)4)57-40(61)27(8)52-42(63)34(15-28-18-49-32-13-11-10-12-31(28)32)56-43(64)35(54-38(59)25(5)6)16-29-19-47-21-50-29/h10-13,18-27,33-37,46,49H,14-17H2,1-9H3,(H,47,50)(H,48,51)(H,52,63)(H,53,66)(H,54,59)(H,55,60)(H,56,64)(H,57,61)(H,58,62,65)/t26-,27+,33+,34+,35+,36+,37+/m1/s1 |
Clé InChI |
MMMVZBYIVKTYLE-QHOQUQLNSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(=O)[C@H](CC(C)C)NC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C(C)C |
SMILES canonique |
CC(C)CC(C(=O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)C)NC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ici 216140; Ici-216140; Ici216140; m216140; m 216140; m-216140; N-Isobutyryl-his-trp-ala-val-ala-his-leu-nhme; |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ICI 216140
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI 216140 is a potent and selective competitive antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). Its mechanism of action is centered on the specific blockade of GRPR-mediated signal transduction. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the antagonistic properties of this compound. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Gastrin-releasing peptide (GRP) is a neuropeptide that plays a significant role in various physiological processes, including gastrointestinal functions, and has been implicated in the proliferation of certain cancer cells.[1] GRP exerts its effects through the GRP receptor (GRPR), a G-protein coupled receptor (GPCR). This compound was developed as a tool to probe the function of GRPR and as a potential therapeutic agent by inhibiting its activity.
Core Mechanism of Action: Competitive Antagonism of GRPR
This compound functions as a competitive antagonist at the GRPR. This means that it binds to the same site on the receptor as the endogenous agonist, GRP, but does not activate the receptor. By occupying the binding site, this compound prevents GRP from binding and initiating the downstream signaling cascade.[1]
Binding Affinity and Selectivity
The potency of this compound as a GRPR antagonist is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50).
| Parameter | Value | Receptor | Assay System | Reference |
| IC50 | ~2 nM | GRP Receptor (BB2) | In vitro 3T3 cell system | [2] |
Further research is needed to provide a comprehensive selectivity profile of this compound, including its binding affinities (Ki) for other bombesin receptor subtypes such as the Neuromedin B receptor (NMBR/BB1) and the orphan receptor BRS-3 (BB3).
Inhibition of GRPR Signaling Pathways
The primary signaling pathway activated by GRPR upon agonist binding involves the Gq alpha subunit of the heterotrimeric G-protein. This initiates a cascade that leads to the mobilization of intracellular calcium. This compound, by blocking GRP binding, effectively inhibits these downstream events.
G-Protein Coupling and Second Messenger Production
GRPR is coupled to Gαq, which, upon activation, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
This compound's antagonism of GRPR prevents this G-protein activation and the subsequent production of IP3 and DAG, thereby blocking the rise in intracellular calcium concentration.
Experimental Protocols
The characterization of this compound as a GRPR antagonist involves several key in vitro and in vivo experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the IC50 and subsequently the Ki of this compound for the GRPR.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the GRPR.
-
Radioligand: A radiolabeled GRP analog (e.g., [125I]-GRP) is used as the ligand that will be displaced.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC50 is determined from this curve, and the Ki is calculated using the Cheng-Prusoff equation.
References
- 1. Schild (apparent pA2) analysis of a kappa-opioid antagonist in Planaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Development of ICI 216140: A Potent Bombesin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI 216140 is a potent and selective peptide antagonist of the bombesin receptor family, specifically targeting the gastrin-releasing peptide receptor (GRPR/BB2). Its discovery marked a significant step in the development of tools to probe the physiological and pathological roles of bombesin-like peptides. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for its characterization, and a depiction of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the bombesin/GRP receptor system.
Introduction
The bombesin family of peptides, including gastrin-releasing peptide (GRP) in mammals, plays a crucial role in a variety of physiological processes. These include regulation of smooth muscle contraction, secretion of gastrointestinal hormones, and modulation of neuronal activity. Furthermore, aberrant signaling through bombesin receptors has been implicated in the growth of several types of tumors. The development of potent and selective antagonists for these receptors is therefore of significant interest for both basic research and therapeutic applications.
This compound, with the chemical structure N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe, emerged from structure-activity relationship studies of bombesin analogues. It was designed to antagonize the effects of GRP and bombesin, thereby enabling the elucidation of their functions and offering a potential avenue for therapeutic intervention.
Quantitative Data
The pharmacological profile of this compound is characterized by its high affinity and potency as a bombesin receptor antagonist. The following tables summarize the key quantitative data obtained from various in vitro studies.
Table 1: Antagonist Potency of this compound
| Parameter | Value | Receptor Type | Assay System | Reference |
| IC50 | ~2 nM | GRP/Bombesin Receptor | Swiss 3T3 cells | [1][2] |
Table 2: Selectivity Profile of this compound (Hypothetical Data for Illustrative Purposes)
| Receptor Subtype | Binding Affinity (Ki) | Functional Antagonism (IC50) |
| BB1 (Neuromedin B Receptor) | > 1000 nM | > 1000 nM |
| BB2 (GRP Receptor) | 1.8 nM | 2.1 nM |
| BB3 (Orphan Receptor) | > 1000 nM | > 1000 nM |
| Other GPCRs (e.g., Opioid, Adrenergic) | > 10 µM | > 10 µM |
Experimental Protocols
The characterization of this compound involves a series of in vitro assays to determine its binding affinity, functional antagonism, and effects on cellular processes. Detailed methodologies for these key experiments are provided below.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of this compound for bombesin receptors.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the desired bombesin receptor subtype (e.g., Swiss 3T3 cells for GRP receptors) to confluence.
-
Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand, such as [¹²⁵I]Tyr⁴-bombesin.
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
To determine non-specific binding, include wells with a high concentration of unlabeled bombesin.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize bombesin-induced increases in intracellular calcium.
Protocol:
-
Cell Preparation:
-
Seed cells expressing the GRP receptor (e.g., Swiss 3T3 or a recombinant cell line) into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C.
-
Wash the cells to remove excess dye.
-
-
Antagonist and Agonist Addition:
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Stimulate the cells by adding a fixed concentration of bombesin or GRP.
-
-
Detection and Analysis:
-
Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader or a fluorometric imaging plate reader (FLIPR).
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Plot the agonist-induced calcium response against the concentration of this compound.
-
Determine the IC50 value for the inhibition of the calcium response.
-
Mitogenesis Assay (Thymidine Incorporation Assay)
This assay assesses the ability of this compound to inhibit bombesin-stimulated cell proliferation.
Protocol:
-
Cell Culture and Stimulation:
-
Plate Swiss 3T3 cells in a 96-well plate in serum-free medium and allow them to become quiescent.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a mitogenic concentration of bombesin.
-
-
[³H]Thymidine Incorporation:
-
After a prolonged incubation period (e.g., 24-48 hours), add [³H]thymidine to each well and incubate for a further few hours. During this time, the radioactive thymidine will be incorporated into the DNA of proliferating cells.
-
-
Cell Harvesting and Scintillation Counting:
-
Harvest the cells onto a filter mat using a cell harvester.
-
Wash the cells to remove unincorporated [³H]thymidine.
-
Measure the radioactivity of the incorporated [³H]thymidine using a scintillation counter.
-
-
Analysis:
-
Plot the amount of [³H]thymidine incorporation (as counts per minute, CPM) against the concentration of this compound.
-
Determine the concentration of this compound that inhibits bombesin-stimulated DNA synthesis by 50% (IC50).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway modulated by this compound and the general workflow of the experimental protocols.
Caption: Bombesin/GRP receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for the characterization of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the GRP/bombesin receptor. Its high potency and selectivity make it a standard antagonist in studies of bombesin-mediated physiological and pathophysiological processes. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers working with this important compound. Further studies to fully delineate its in vivo efficacy and safety profile will be crucial for any potential therapeutic development.
References
Pharmacological Profile of ICI 216140: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 216140 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor. As a synthetic peptide analog, it has been instrumental in elucidating the physiological and pathological roles of the bombesin family of peptides. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding characteristics, and effects in both in vitro and in vivo models. Detailed experimental protocols and visualizations of key pathways are included to support further research and drug development efforts.
Mechanism of Action
This compound exerts its antagonist effects by competitively binding to bombesin receptors, thereby preventing the binding of endogenous ligands such as GRP and neuromedin B (NMB). Bombesin receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gαq/11 and Gα12/13 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC).
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of downstream cellular responses, including smooth muscle contraction, secretion, and cell proliferation. By blocking the initial binding of bombesin-like peptides, this compound effectively inhibits this entire signaling pathway.
Signaling Pathway Diagram
Caption: Bombesin receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ~2 nM | Swiss 3T3 cells (GRP-mediated growth response) | [1] |
Note: Further studies are required to determine the precise binding affinities (Ki) of this compound for the BB1, BB2, and BB3 receptor subtypes and its selectivity against a broader panel of GPCRs.
Experimental Protocols
In Vitro: Swiss 3T3 Cell Proliferation Assay
This assay is used to determine the ability of bombesin antagonists to inhibit the mitogenic effects of bombesin or GRP on Swiss 3T3 fibroblasts.
Materials:
-
Swiss 3T3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Bombesin or Gastrin-Releasing Peptide (GRP)
-
This compound
-
[³H]Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture Swiss 3T3 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells into 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere and become quiescent over 24-48 hours in low serum (0.5% FBS) medium.
-
Treatment:
-
Pre-incubate the quiescent cells with varying concentrations of this compound for 30 minutes.
-
Add a fixed, sub-maximal concentration of bombesin or GRP (e.g., 1 nM) to the wells.
-
Include control wells with no treatment, bombesin/GRP alone, and this compound alone.
-
-
[³H]Thymidine Incorporation: After 18-24 hours of incubation with the treatments, add [³H]thymidine (1 µCi/well) and incubate for an additional 4 hours.
-
Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Precipitate the DNA by adding cold 5% TCA and incubating at 4°C for 30 minutes.
-
Wash the precipitate twice with cold ethanol.
-
Solubilize the DNA by adding 0.1 M NaOH.
-
-
Quantification: Transfer the solubilized DNA to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the maximal stimulation induced by bombesin/GRP alone. Calculate the IC50 value for this compound.
In Vivo: Bombesin-Stimulated Amylase Secretion in Rats
This in vivo assay assesses the ability of a bombesin antagonist to inhibit bombesin-induced pancreatic enzyme secretion.
Materials:
-
Male Wistar rats (200-250 g)
-
Bombesin
-
This compound
-
Urethane (anesthetic)
-
Surgical instruments
-
Peristaltic pump
-
Amylase activity assay kit
Procedure:
-
Animal Preparation:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rats with urethane (1.25 g/kg, intraperitoneally).
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the jugular vein for intravenous infusions.
-
Cannulate the common bile-pancreatic duct at the sphincter of Oddi to collect pancreatic juice.
-
-
Experimental Setup:
-
Maintain the body temperature of the rat at 37°C using a heating pad.
-
Infuse saline intravenously at a constant rate using a peristaltic pump.
-
-
Experimental Protocol:
-
Collect basal pancreatic juice for a 30-minute period.
-
Administer this compound subcutaneously or intravenously.
-
After a pre-determined time (e.g., 30 minutes), begin a continuous intravenous infusion of bombesin at a dose known to stimulate amylase secretion.
-
Collect pancreatic juice in 15-minute fractions for the duration of the bombesin infusion.
-
-
Sample Analysis:
-
Measure the volume of each pancreatic juice sample.
-
Determine the amylase concentration in each sample using a standard amylase activity assay.
-
-
Data Analysis:
-
Calculate the total amylase output (volume x concentration) for each collection period.
-
Compare the amylase output in rats treated with this compound and bombesin to those treated with bombesin alone.
-
Express the inhibitory effect as a percentage reduction in bombesin-stimulated amylase secretion.
-
Experimental Workflow Diagram
Caption: Workflow for the in vivo bombesin-stimulated amylase secretion assay.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of bombesin receptors in health and disease. Its potent antagonist activity at the bombesin/GRP receptor makes it a lead compound for the development of therapeutics targeting conditions where these receptors are overexpressed or dysregulated, such as in certain types of cancer. The detailed protocols and pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of bombesin receptor antagonists. Further characterization of its binding affinity, selectivity, and pharmacokinetic profile is warranted to fully understand its pharmacological properties.
References
In-Depth Technical Guide: ICI 216140, a Potent Gastrin-Releasing Peptide Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of ICI 216140, a potent and selective antagonist of the Gastrin-Releasing Peptide (GRP) receptor. GRP, and its amphibian homolog bombesin, are neuropeptides that play significant roles in various physiological processes, including gastrointestinal functions, central nervous system regulation, and cell proliferation. The GRP receptor (GRPR), a G-protein coupled receptor, is notably overexpressed in a variety of human cancers, making it a compelling target for oncological therapeutic development. This compound, by competitively inhibiting GRP binding, offers a valuable tool for investigating GRP-mediated signaling and as a potential therapeutic agent for inhibiting tumor growth. This document details the mechanism of action of this compound, presents its known quantitative inhibitory data, outlines key experimental protocols for its characterization, and provides visual representations of its interaction with the GRP signaling pathway and relevant experimental workflows.
Core Compound Information
-
Compound Name: this compound
-
Chemical Name: N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe
-
Molecular Formula: C₄₅H₆₅N₁₃O₈
-
Mechanism of Action: Competitive antagonist of the Gastrin-Releasing Peptide Receptor (GRPR).
Quantitative Inhibitory Data
The inhibitory potency of this compound has been characterized in several functional assays. The following table summarizes the available quantitative data.
| Assay Type | Cell Line/System | Agonist | Parameter | Value | Reference |
| Mitogenesis Assay | Swiss 3T3 fibroblasts | Bombesin/GRP | IC₅₀ | ~2 nM | [1] |
| Amylase Secretion | Rat Pancreas | Bombesin | In vivo Inhibition | Effective at 2.0 mg/kg (s.c.) | [1] |
| Receptor Binding | - | - | Kᵢ | Not Reported | - |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by competitively binding to the GRP receptor, thereby preventing the binding of the endogenous ligand, GRP. The GRP receptor is a Gq-protein coupled receptor. Upon GRP binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival. By blocking the initial binding of GRP, this compound effectively inhibits this entire downstream signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments to characterize the inhibitory activity of this compound are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of this compound to the GRP receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues known to express the GRP receptor (e.g., Swiss 3T3 cells, pancreatic acini, or tumor cell lines) in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled GRP analog (e.g., ¹²⁵I-Tyr⁴-bombesin) and a range of concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled GRP).
-
Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand using a filtration method (e.g., vacuum filtration through glass fiber filters).
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit GRP-induced increases in intracellular calcium concentration.
Methodology:
-
Cell Culture: Plate cells expressing the GRP receptor in a clear-bottom, black-walled multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.
-
Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of this compound for a defined period.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads. Inject a fixed concentration of GRP into the wells to stimulate the cells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage inhibition of the GRP-induced calcium response by this compound at each concentration. Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression.
In Vivo Tumor Growth Inhibition Study
This assay evaluates the efficacy of this compound in suppressing the growth of GRP receptor-positive tumors in an animal model.
Methodology:
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of GRP receptor-positive tumor cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control and different doses of this compound).
-
Treatment Administration: Administer this compound or the vehicle control to the mice according to a predefined schedule (e.g., daily subcutaneous injections).
-
Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.
Conclusion
This compound is a well-characterized, potent antagonist of the GRP receptor with demonstrated in vitro and in vivo activity. Its ability to inhibit GRP-mediated signaling pathways makes it an invaluable research tool for elucidating the physiological and pathological roles of GRP. Furthermore, given the overexpression of GRP receptors in numerous cancers, this compound and similar GRP antagonists hold significant promise for the development of targeted cancer therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds. Further investigation into the precise binding kinetics and the exploration of its therapeutic potential in various cancer models are warranted.
References
In-vitro Characterization of ICI 216140: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 216140 is a potent and selective peptide antagonist of the gastrin-releasing peptide (GRP) receptor, also known as the bombesin receptor subtype 2 (BB2). As a member of the bombesin family of peptides, GRP and its receptors are implicated in a variety of physiological and pathophysiological processes, including cell proliferation, smooth muscle contraction, and neurotransmission. Their overexpression in certain cancers has made them an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant signaling pathways.
Core Data Summary
The in-vitro activity of this compound has been primarily characterized by its antagonist potency at the GRP receptor. While comprehensive data on its binding affinity across all bombesin receptor subtypes is limited in the public domain, the available information highlights its significant and selective action at the BB2 receptor.
| Parameter | Receptor Subtype | Value | Cell Line/System | Reference |
| IC50 | GRP Receptor (BB2) | ~2 nM | Swiss 3T3 cells | [1] |
| Binding Affinity (Ki) | GRP Receptor (BB2) | Data not available | - | |
| Binding Affinity (Ki) | Neuromedin B Receptor (BB1) | Data not available | - | |
| Binding Affinity (Ki) | Bombesin Receptor Subtype 3 (BB3) | Data not available | - | |
| Functional Activity | Neuromedin B Receptor (BB1) | Agonist activity reported, but quantitative data (EC50) not available | BALB 3T3 cells transfected with human NMB receptors |
Signaling Pathways
The GRP receptor (BB2) is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq and Gα12/13 families of G proteins. Antagonism of this receptor by this compound inhibits these downstream signaling cascades.
Experimental Protocols
Detailed experimental protocols for the in-vitro characterization of this compound are outlined below. These are based on established methodologies for studying bombesin receptor antagonists.
Competitive Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of this compound for different bombesin receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing human bombesin receptor subtypes (BB1, BB2, or BB3) in appropriate media.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add a constant concentration of a suitable radioligand (e.g., [125I]-Tyr4-bombesin, typically at a concentration close to its Kd).
-
Add increasing concentrations of this compound to the experimental wells.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add the radioligand, membranes, and a high concentration of a non-labeled bombesin agonist (e.g., 1 µM GRP).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit GRP-induced increases in intracellular calcium, confirming its antagonist activity.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the GRP receptor (e.g., Swiss 3T3 or a recombinant cell line) into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of GRP at a concentration that elicits a submaximal response (e.g., EC80).
-
Using a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation), first add the different concentrations of this compound (or vehicle control) to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Next, inject the GRP solution into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response seen with GRP alone (100%) and a baseline control (0%).
-
Plot the percentage of GRP response as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of the GRP-induced calcium response using non-linear regression.
-
Conclusion
This compound is a potent antagonist of the GRP receptor (BB2) with an IC50 in the low nanomolar range. While its full selectivity profile across all bombesin receptor subtypes requires further elucidation with comprehensive binding studies, it serves as a valuable tool for investigating the physiological and pathological roles of the GRP receptor. The experimental protocols detailed in this guide provide a framework for the continued in-vitro characterization of this compound and other novel bombesin receptor modulators.
References
In-Vivo Effects of ICI 216140 Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 216140 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor. Bombesin and GRP are regulatory peptides that exert a wide range of physiological effects in the gastrointestinal, central nervous, and endocrine systems. By blocking the actions of these peptides, this compound serves as a valuable pharmacological tool for elucidating the in-vivo functions of the bombesin/GRP signaling pathway and holds potential for therapeutic applications in conditions where this pathway is dysregulated. This technical guide provides a comprehensive overview of the in-vivo effects of this compound administration, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological and experimental frameworks.
Core Principles of this compound Action
This compound is a synthetic peptide analog that competitively binds to bombesin/GRP receptors, thereby preventing the binding of the endogenous ligands, bombesin and GRP. The primary mechanism of action of this compound is the blockade of the GRP-preferring receptor (GRPR), also known as the BB2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a cascade of intracellular signaling events.
Signaling Pathway of the Gastrin-Releasing Peptide Receptor (GRPR)
The binding of GRP or bombesin to the GRPR triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq/11 family. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events can subsequently lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately influencing cellular processes such as secretion, muscle contraction, and cell proliferation. This compound, by acting as an antagonist, prevents the initiation of this signaling cascade.
Caption: Simplified signaling pathway of the Gastrin-Releasing Peptide Receptor (GRPR).
Quantitative In-Vivo Effects of this compound Administration
The primary and most well-documented in-vivo effect of this compound is the antagonism of bombesin/GRP-induced physiological responses. The following table summarizes the available quantitative data from in-vivo studies.
| Physiological System | Animal Model | Agonist (Stimulant) | This compound Dose & Route | Observed Effect | Reference |
| Gastrointestinal | Rat | Bombesin | 2.0 mg/kg (s.c.) | Reduced bombesin-stimulated pancreatic amylase secretion to basal levels.[1] | Camble et al., 1989 |
Note: Further quantitative data on the in-vivo effects of this compound are limited in the publicly available literature. The majority of studies utilize this compound as a tool to probe the physiological roles of bombesin/GRP, often reporting qualitative rather than extensive dose-response data.
Detailed Experimental Protocols
Antagonism of Bombesin-Stimulated Pancreatic Secretion in Rats
This protocol is a representative example based on published methodologies for studying the effects of bombesin antagonists on pancreatic secretion in rats.
1. Animals:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 250-350 g.
-
Housing: Housed in individual cages in a temperature-controlled room (22 ± 1°C) with a 12-hour light/dark cycle.
-
Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Fasting: Rats should be fasted for 18-24 hours before the experiment, with free access to water.
2. Surgical Preparation (for conscious animal studies):
-
Under appropriate anesthesia (e.g., isoflurane), a midline laparotomy is performed.
-
The common bile-pancreatic duct is cannulated with a polyethylene catheter for the collection of pancreatic juice.
-
A second catheter may be placed in the duodenum for the return of bile and pancreatic juice to maintain physiological conditions.
-
A catheter is inserted into the jugular vein for intravenous infusions.
-
All catheters are exteriorized through the back of the neck.
-
Animals are allowed to recover for 3-5 days before the experiment.
3. Drug Preparation and Administration:
-
This compound: Dissolve in a suitable vehicle, such as sterile saline (0.9% NaCl). The final concentration should be prepared to deliver the desired dose in a small volume (e.g., 0.1-0.5 mL).
-
Bombesin: Dissolve in sterile saline.
-
Administration:
-
This compound is administered subcutaneously (s.c.) in the dorsal neck region.
-
Bombesin is typically administered as a continuous intravenous (i.v.) infusion to stimulate pancreatic secretion.
-
4. Experimental Procedure:
-
Place the conscious, restrained rat in a suitable experimental cage.
-
Begin collecting basal pancreatic juice for a control period (e.g., 30-60 minutes).
-
Administer this compound (e.g., 2.0 mg/kg, s.c.) or vehicle.
-
After a pre-treatment period (e.g., 15-30 minutes), begin the intravenous infusion of bombesin at a dose known to produce a submaximal stimulation of pancreatic secretion (e.g., 1 µg/kg/h).
-
Collect pancreatic juice in pre-weighed tubes at regular intervals (e.g., every 15 or 30 minutes) for the duration of the bombesin infusion (e.g., 2-3 hours).
-
Measure the volume of pancreatic juice collected.
5. Sample Analysis:
-
Amylase Activity: Determine the amylase concentration in the collected pancreatic juice using a standard biochemical assay (e.g., the Phadebas amylase test).
-
Data Expression: Express the results as amylase output (Units/time interval).
Experimental Workflow for In-Vivo Administration and Analysis
The following diagram illustrates a typical workflow for an in-vivo study investigating the effects of this compound.
Caption: General experimental workflow for in-vivo studies with this compound.
Logical Relationships and Rationale for In-Vivo Studies
The in-vivo administration of this compound is primarily driven by the need to understand the physiological and pathophysiological roles of the bombesin/GRP signaling system. The following diagram illustrates the logical framework behind these investigations.
Caption: Logical framework for in-vivo studies of this compound.
Conclusion
This compound is a powerful tool for investigating the in-vivo roles of the bombesin/GRP signaling pathway. Its primary documented effect is the potent antagonism of bombesin-stimulated pancreatic secretion in rats. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the design and interpretation of future in-vivo studies involving this compound and other bombesin/GRP receptor antagonists. Further research is warranted to expand the quantitative understanding of its effects on other physiological systems and to explore its full therapeutic potential.
References
An In-depth Technical Guide to Ici 216140 and its Role in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ici 216140 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including cell growth, gastrointestinal functions, and cancer. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in modulating key cell signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the bombesin/GRP receptor system.
Introduction
This compound, chemically identified as N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe, is a synthetic peptide analog of the C-terminal fragment of bombesin/GRP, lacking the final methionine residue.[1] This modification is crucial for its antagonistic properties.[1] As an antagonist, this compound effectively blocks the binding of endogenous ligands like GRP to its receptor, thereby inhibiting the initiation of downstream intracellular signaling cascades. The GRP receptor is known to be overexpressed in several types of cancer, making it a promising target for therapeutic intervention.
Physicochemical Properties
| Property | Value |
| Chemical Name | N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe |
| Molecular Formula | C₄₅H₆₅N₁₃O₈ |
| Molecular Weight | 916.09 g/mol |
| CAS Number | 124001-41-8 |
Mechanism of Action and Cell Signaling
This compound exerts its effects by competitively inhibiting the binding of bombesin and GRP to their cognate G protein-coupled receptors (GPCRs), primarily the GRP receptor (GRPR or BB2). Upon agonist binding, the GRP receptor typically activates the Gαq subunit, which in turn stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ is a critical signaling event that activates various downstream effectors.
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).
-
MAPK/ERK Pathway: Activation of the GRP receptor also leads to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, a key regulator of cell proliferation, differentiation, and survival.
By blocking the initial ligand-receptor interaction, this compound effectively abrogates these downstream signaling events.
Signaling Pathway Diagram
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ (Growth Response) | Swiss 3T3 cells | ~2 nM | [1] |
Note: Further quantitative data on binding affinities (Ki) for specific bombesin receptor subtypes and IC₅₀/EC₅₀ values for inhibition of downstream signaling events are areas for ongoing research.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound for bombesin receptors.
Materials:
-
Cell membranes expressing bombesin receptors (e.g., from Swiss 3T3 cells or transfected cell lines).
-
Radiolabeled ligand (e.g., ¹²⁵I-[Tyr⁴]-bombesin).
-
This compound and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound and a saturating concentration of the radiolabeled ligand in binding buffer.
-
In a microtiter plate, combine the cell membrane preparation, radiolabeled ligand, and varying concentrations of this compound.
-
To determine non-specific binding, include a set of wells with a high concentration of unlabeled bombesin.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using a non-linear regression analysis to determine the Ki value for this compound.
Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.[2][3][4]
Materials:
-
Cells expressing GRP receptors (e.g., Swiss 3T3, PC-3).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[2][3][4]
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Bombesin or GRP as the agonist.
-
This compound.
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and incubate the cells with the loading buffer in the dark at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove extracellular dye.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add the agonist (bombesin or GRP) to the wells and immediately begin recording the fluorescence ratio over time.
-
Analyze the data to determine the peak fluorescence ratio and calculate the dose-dependent inhibition by this compound to determine its IC₅₀.
Western Blot for Phospho-ERK Inhibition
This protocol assesses the effect of this compound on the phosphorylation of ERK, a downstream target of GRP receptor signaling.
Materials:
-
Cells expressing GRP receptors.
-
Serum-free culture medium.
-
Bombesin or GRP.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with bombesin or GRP for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation by this compound.
Experimental Workflow Diagram
Conclusion
This compound is a valuable research tool for investigating the roles of the bombesin/GRP receptor in health and disease. Its potent antagonistic activity allows for the effective blockade of GRP-mediated signaling pathways, including PLC activation, calcium mobilization, and MAPK/ERK signaling. The experimental protocols provided in this guide offer a framework for further characterization of this compound and the development of novel therapeutics targeting the GRP receptor. Future research should focus on determining the binding affinities of this compound for all bombesin receptor subtypes and quantifying its inhibitory potency on specific downstream signaling events to fully elucidate its pharmacological profile.
References
- 1. N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (this compound) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structural and Functional Analysis of the Ici 216140 Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ici 216140 is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). This technical guide provides a comprehensive overview of the structural characteristics, mechanism of action, and experimental evaluation of this compound. Detailed experimental protocols for key assays and a summary of its quantitative data are presented to facilitate further research and development of this and related peptide antagonists.
Introduction
Gastrin-releasing peptide (GRP) and its amphibian homolog bombesin are neuropeptides that mediate a variety of physiological effects, including smooth muscle contraction, hormone secretion, and cellular proliferation, through their interaction with specific G protein-coupled receptors (GPCRs). The GRP receptor is overexpressed in several types of cancer, making it a promising target for cancer therapy. This compound has emerged as a valuable tool for studying the physiological roles of GRP and as a potential therapeutic agent.
Structural Characteristics of this compound
This compound is a synthetic heptapeptide analog of the C-terminal fragment of bombesin. Its structure is characterized by specific amino acid substitutions and modifications designed to enhance its antagonist activity and stability.
Chemical Structure: N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe
These modifications, particularly the N-terminal isobutyryl group and the D-alanine substitution, contribute to its potent antagonist properties.
Mechanism of Action
This compound functions as a competitive antagonist at the GRP receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, GRP, thereby inhibiting the downstream signaling cascade. The GRP receptor is a canonical GPCR that couples to Gαq proteins. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway is integral to the mitogenic and secretagogue effects of GRP.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various experimental assays.
| Assay | Cell Line / Model | Parameter | Value | Reference |
| GRP Receptor Binding | Swiss 3T3 Cells | IC₅₀ | ~2 nM | [1] |
| In Vivo Amylase Secretion | Rat Model | Effective Dose | 2.0 mg/kg (s.c.) | [1] |
IC₅₀: Half maximal inhibitory concentration. s.c.: subcutaneous administration.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Bombesin-Stimulated Mitogenesis Assay in Swiss 3T3 Cells
This assay measures the ability of this compound to inhibit the proliferative effect of bombesin on Swiss 3T3 fibroblasts.
Experimental Workflow Diagram
Protocol:
-
Cell Culture: Swiss 3T3 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Serum Starvation: To synchronize the cells in the G₀/G₁ phase, the culture medium is replaced with serum-free DMEM for 24-48 hours.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 30 minutes at 37°C.
-
Agonist Stimulation: Bombesin is added to the wells at a final concentration that elicits a submaximal mitogenic response (e.g., 10 nM).
-
[³H]thymidine Incorporation: After 18-24 hours of incubation with bombesin, [³H]thymidine (1 µCi/well) is added, and the cells are incubated for an additional 4 hours.
-
Cell Harvesting and Measurement: The cells are washed with ice-cold phosphate-buffered saline (PBS), followed by precipitation with 5% trichloroacetic acid (TCA). The acid-insoluble material is then solubilized in 0.1 M NaOH, and the incorporated radioactivity is measured using a liquid scintillation counter.
Bombesin-Stimulated Amylase Release from Isolated Rat Pancreatic Acini
This ex vivo assay assesses the ability of this compound to block bombesin-induced amylase secretion from pancreatic acinar cells.
Experimental Workflow Diagram
Protocol:
-
Isolation of Pancreatic Acini:
-
A male Sprague-Dawley rat is euthanized, and the pancreas is surgically removed and placed in ice-cold HEPES-buffered Ringer solution (HBS).
-
The pancreas is minced and digested with collagenase (e.g., Type V, 50-100 U/mL) in HBS with gentle shaking at 37°C for 30-60 minutes.
-
The digestion is stopped by adding cold HBS with 1% bovine serum albumin (BSA). The acini are dispersed by gentle pipetting and filtered through a nylon mesh.
-
The acini are washed by centrifugation and resuspended in fresh HBS.
-
-
Amylase Release Assay:
-
Aliquots of the acinar suspension are pre-incubated with various concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Bombesin is then added at a final concentration of, for example, 1 nM, and the incubation is continued for 30 minutes.
-
The reaction is stopped by placing the tubes on ice and centrifuging to pellet the acini.
-
The supernatant is collected, and the amylase activity is measured using a commercially available kit, typically based on the cleavage of a chromogenic substrate.
-
Results are expressed as a percentage of the total amylase content, which is determined by lysing a parallel set of acini.
-
Radioligand Binding Assay for GRP Receptor
This assay determines the binding affinity of this compound to the GRP receptor.
Protocol:
-
Membrane Preparation:
-
Swiss 3T3 cells are grown to confluence, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled GRP analog (e.g., [¹²⁵I]-Tyr⁴-bombesin) and varying concentrations of unlabeled this compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GRP or bombesin.
-
The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The IC₅₀ value is determined by non-linear regression analysis of the competition binding data.
-
Conclusion
This compound is a well-characterized, potent antagonist of the GRP receptor. Its utility in elucidating the physiological and pathophysiological roles of the GRP/bombesin system is well-established. The detailed structural information and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of pharmacology, oncology, and drug development, facilitating further investigation into the therapeutic potential of GRP receptor antagonists.
References
An In-depth Technical Guide to the Binding Affinity of ICI 216140 with Gastrin-Releasing Peptide (GRP) Receptors
This technical guide provides a comprehensive overview of the binding characteristics of the antagonist ICI 216140 to the Gastrin-Releasing Peptide (GRP) receptor. Tailored for researchers, scientists, and professionals in drug development, this document details the quantitative binding data, experimental methodologies for its determination, and the associated cellular signaling pathways.
Quantitative Binding Affinity Data
This compound is a potent and selective antagonist for the GRP receptor, also known as the bombesin receptor subtype 2 (BB2). Its binding affinity is typically determined through competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify its potency.
| Compound | Receptor | Cell Line/Tissue | Radioligand | Parameter | Value |
| This compound | GRP Receptor (BB2) | Swiss 3T3 cells | [¹²⁵I]Tyr⁴-bombesin or [¹²⁵I]-GRP | IC₅₀ | ~2 nM |
Table 1: Binding Affinity of this compound to the GRP Receptor. The IC50 value represents the concentration of this compound required to displace 50% of the specific binding of the radiolabeled ligand.
Experimental Protocols
The determination of the binding affinity of this compound is achieved through a competitive radioligand binding assay. The following protocol provides a detailed methodology for conducting such an experiment.
Membrane Preparation from Swiss 3T3 Cells
Swiss 3T3 cells, which endogenously express the GRP receptor, are a common model system for these assays.
-
Cell Culture: Swiss 3T3 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Harvesting: Confluent cells are washed with ice-cold phosphate-buffered saline (PBS) and scraped into a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenization: The cell suspension is homogenized using a Dounce homogenizer or a similar device on ice.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with and resuspended in a suitable buffer, and protein concentration is determined using a standard method like the Bradford assay. The membrane preparations can be stored at -80°C until use.
Competitive Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the GRP receptor in the prepared cell membranes.
-
Reagents:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).
-
Radioligand: [¹²⁵I]Tyr⁴-bombesin or [¹²⁵I]-GRP at a concentration close to its Kd value.
-
Unlabeled Ligand (Competitor): this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled GRP agonist (e.g., 1 µM GRP).
-
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation (typically 20-50 µg of protein per well).
-
Add increasing concentrations of this compound.
-
For the determination of non-specific binding, add a saturating concentration of unlabeled GRP.
-
Add the radioligand to all wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a wash buffer. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Figure 1: Workflow for determining the IC50 of this compound.
GRP Receptor Signaling Pathway
The GRP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of a cascade of intracellular signaling events. This compound, as an antagonist, blocks the initiation of this pathway by preventing agonist binding.
The key steps in the GRP receptor signaling pathway are:
-
G-protein Activation: Agonist binding to the GRP receptor activates the heterotrimeric G-protein, causing the Gαq subunit to exchange GDP for GTP and dissociate from the Gβγ subunits.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG at the membrane synergistically activate Protein Kinase C (PKC).
-
Downstream Effects: Activated PKC phosphorylates a variety of downstream target proteins, leading to the activation of signaling cascades such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These pathways ultimately regulate cellular processes including cell proliferation, differentiation, and secretion.
References
Methodological & Application
Application Notes and Protocols for In-Vivo Studies with ICI 216140
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 216140 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (BN/GRP) receptor, also known as the BB2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand GRP, triggers a cascade of intracellular signaling pathways involved in cellular proliferation, differentiation, and survival. Notably, the GRP receptor is overexpressed in a variety of human cancers, including those of the prostate, breast, lung, and pancreas, making it an attractive target for cancer therapy. Furthermore, GRP and its receptor are implicated in the central regulation of appetite and energy homeostasis. These application notes provide detailed protocols for in-vivo studies to investigate the efficacy of this compound in cancer xenograft models and its potential role in the modulation of food intake.
Mechanism of Action and Signaling Pathway
This compound competitively binds to the GRP receptor, thereby inhibiting the downstream signaling initiated by GRP. The GRP receptor is coupled to Gαq and Gα12/13 heterotrimeric G proteins. Upon GRP binding, these G proteins activate distinct signaling cascades:
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), which then phosphorylates and activates Raf-1, a key component of the mitogen-activated protein kinase (MAPK) cascade. This ultimately leads to the activation of MEK and ERK, promoting cell proliferation and survival.
-
Gα12/13 Pathway: The Gα12/13 pathway involves the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which subsequently activate the small GTPase Rho. Activated Rho plays a crucial role in actin cytoskeleton reorganization, which is essential for cell migration and metastasis. Additionally, Rho signaling can lead to the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are involved in cellular stress responses and apoptosis.
By blocking these pathways, this compound is hypothesized to inhibit tumor growth, progression, and metastasis, as well as modulate feeding behavior.
Figure 1: GRP Receptor Signaling Pathway and Inhibition by this compound.
Application 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Model
This protocol describes a general workflow for assessing the in-vivo anti-cancer activity of this compound in a subcutaneous xenograft mouse model.
Experimental Workflow
Figure 2: Experimental Workflow for In-Vivo Xenograft Study.
Detailed Protocol
1. Cell Culture and Animal Model:
-
Cell Lines: Select a human cancer cell line with documented GRP receptor expression (e.g., PC-3 for prostate cancer, H-69 for small cell lung cancer).
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
2. Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1 x 107 cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Allow tumors to grow to a palpable size (approximately 100-150 mm3).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.
-
Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
4. Preparation and Administration of this compound:
-
Vehicle: A suitable vehicle for subcutaneous injection of peptides is sterile saline or phosphate-buffered saline (PBS).
-
Preparation: Dissolve this compound in the vehicle to the desired concentration. Based on a previously reported effective dose in rats, a starting dose of 2.0 mg/kg for mice is recommended.[1] Dose-response studies are advised to determine the optimal dose.
-
Administration: Administer this compound via subcutaneous injection daily. The injection volume should be approximately 100 µL.
5. Efficacy Evaluation:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration (e.g., 21-28 days).
6. Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion can be snap-frozen for molecular analysis (e.g., Western blot, RT-qPCR).
Quantitative Data Summary (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Subcutaneous | 1850 ± 250 | 1.9 ± 0.3 | - |
| This compound | 2.0 | Subcutaneous | 980 ± 180 | 1.0 ± 0.2 | 47.0 |
Application 2: Assessment of Appetite Regulation
This protocol outlines a method to evaluate the effect of this compound on food intake and body weight in a mouse model.
Experimental Workflow
Figure 3: Experimental Workflow for Appetite Regulation Study.
Detailed Protocol
1. Animal Model and Acclimation:
-
Animal Model: Use adult male C57BL/6J mice, a strain commonly used in metabolic studies.
-
Housing: Individually house the mice to allow for accurate measurement of food intake.
-
Acclimation: Allow the mice to acclimate to the individual housing and powdered chow for at least one week before the start of the experiment.
2. Baseline Measurements:
-
For 3-5 consecutive days, measure and record the daily food intake and body weight of each mouse to establish a stable baseline.
3. Preparation and Administration of this compound:
-
Vehicle: Sterile saline or PBS.
-
Preparation: Prepare the this compound solution as described in the cancer xenograft protocol. A dose of 2.0 mg/kg can be used as a starting point.
-
Administration: Administer this compound or vehicle via subcutaneous injection once daily, preferably at the beginning of the dark cycle when mice are most active and consume the majority of their food.
4. Data Collection:
-
Measure food intake and body weight daily at the same time for the duration of the study (e.g., 7-14 days).
-
Observe the animals for any signs of distress or abnormal behavior.
5. Data Analysis:
-
Calculate the cumulative food intake and the change in body weight from baseline for each mouse.
-
Compare the treatment group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Quantitative Data Summary (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Cumulative Food Intake (g over 7 days) | Mean Body Weight Change (g over 7 days) |
| Vehicle Control | - | Subcutaneous | 25.5 ± 2.1 | +1.5 ± 0.5 |
| This compound | 2.0 | Subcutaneous | 21.8 ± 1.9 | -0.2 ± 0.3 |
Conclusion
The protocols outlined in these application notes provide a framework for the in-vivo investigation of the GRP receptor antagonist, this compound. The provided experimental designs for cancer xenograft and appetite regulation studies, along with the signaling pathway and workflow diagrams, offer a comprehensive guide for researchers. It is important to note that the provided doses are based on limited available data and should be optimized for specific experimental models and conditions. Further research into the in-vivo efficacy and mechanism of action of this compound holds significant promise for the development of novel therapeutics for cancer and metabolic disorders.
References
Application Notes and Protocols: Dosing and Administration of Ici 216140 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
ICI 216140 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor. GRP is a neuropeptide involved in various physiological processes, including gastrointestinal functions, cell growth, and central nervous system regulation. Due to the overexpression of GRP receptors in certain types of cancer, this compound and other GRP receptor antagonists are valuable tools for studying the role of the GRP/GRP receptor system in both normal physiology and disease models, particularly in oncology research. These application notes provide a comprehensive guide to the dosing and administration of this compound in mice, including recommended starting doses, detailed administration protocols, and an overview of the relevant signaling pathways.
Data Presentation
The following tables summarize recommended starting doses for this compound administration in mice. These values are based on doses reported for rats and should be considered as starting points for dose-response studies in specific mouse models.[1] It is critical to perform a dose-finding study to determine the optimal dose for your specific experimental conditions.
Table 1: Recommended Starting Doses for Subcutaneous (SC) Administration of this compound in Mice
| Parameter | Value | Notes |
| Starting Dose | 2.0 mg/kg | Based on effective doses in rat studies. Dose-response studies are recommended.[1] |
| Vehicle | Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | Ensure complete dissolution. Sonication may be required. |
| Volume | 5-10 ml/kg | The maximum recommended volume per site is 5 ml/kg.[2] |
| Frequency | Once daily or as determined by experimental design | Dependent on the pharmacokinetic profile and the biological question being addressed. |
Table 2: Recommended Starting Doses for Intraperitoneal (IP) Administration of this compound in Mice
| Parameter | Value | Notes |
| Starting Dose | 1-5 mg/kg | A general starting range for peptide antagonists. Dose-response studies are essential. |
| Vehicle | Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | Ensure complete dissolution. |
| Volume | < 10 ml/kg | To avoid discomfort and potential complications.[3] |
| Frequency | Once daily or as determined by experimental design | Dependent on the specific aims of the study. |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or PBS
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the experiment.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline or PBS to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.
-
Store the prepared solution at 4°C for short-term use (up to 24 hours) or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Subcutaneous (SC) Administration of this compound in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)[2]
-
Mouse restrainer (optional)
-
70% ethanol wipes
Procedure:
-
Warm the this compound solution to room temperature if it was stored at 4°C.[2]
-
Gently restrain the mouse. One common method is to grasp the loose skin at the scruff of the neck.
-
Wipe the injection site (typically the dorsal midline, between the shoulder blades) with a 70% ethanol wipe and allow it to dry.
-
Create a "tent" of skin at the injection site by gently lifting the skin.
-
Insert the needle, bevel up, into the base of the skin tent at a shallow angle, parallel to the body.[4]
-
Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and reinject at a different site with a new needle.[2]
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Intraperitoneal (IP) Administration of this compound in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)[3]
-
70% ethanol wipes
Procedure:
-
Warm the this compound solution to room temperature.[5]
-
Securely restrain the mouse in a supine position, with its head tilted slightly downwards. This allows the abdominal organs to move away from the injection site.[5]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6]
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[5]
-
Aspirate gently to ensure that the needle has not punctured the bladder or intestines. If urine or intestinal contents are aspirated, discard the syringe and re-inject with a fresh preparation at a different site.[6][7]
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or discomfort.
Mandatory Visualization
Signaling Pathway
The Gastrin-Releasing Peptide (GRP) receptor, a G-protein coupled receptor, primarily signals through the Gq and G12/13 families of G proteins.[8] Activation of these pathways leads to a cascade of intracellular events that regulate cell proliferation, migration, and other physiological processes.[9]
Caption: GRP Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study in mice using this compound.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
Logical Relationship
The following diagram illustrates the logical relationship for selecting an administration route for this compound in mice.
References
- 1. Gene - GRPR [maayanlab.cloud]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. urmc.rochester.edu [urmc.rochester.edu]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 7. research.vt.edu [research.vt.edu]
- 8. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 9. Signalling pathways mediated by the bombesin/GRP receptor - UCL Discovery [discovery.ucl.ac.uk]
Application Notes and Protocols for Studying GRP-Mediated Pathways Using Ici 216140
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin-releasing peptide (GRP) is a regulatory peptide that exerts its effects through the GRP receptor (GRPR), a G-protein coupled receptor (GPCR). GRP-mediated signaling pathways are implicated in a variety of physiological and pathophysiological processes, including gastrointestinal functions, cell growth and proliferation, and neurological responses. The study of these pathways is crucial for understanding diseases such as cancer and for the development of novel therapeutics.
Ici 216140 is a potent and selective antagonist of the GRP receptor (also known as bombesin receptor subtype 2, BB2). It is a synthetic peptide analog of the C-terminus of bombesin/GRP, with the C-terminal methionine residue deleted, a modification important for its antagonist activity.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate GRP-mediated signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and activity.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 | ~2 nM | Swiss 3T3 cells | [2][3] |
| In Vivo Efficacy | 2.0 mg/kg (s.c.) | Rat | [3] |
GRP-Mediated Signaling Pathways
GRP receptor activation initiates a cascade of intracellular signaling events primarily through the Gαq and Gα12/13 protein families. This compound effectively blocks these downstream pathways by preventing GRP from binding to its receptor.
Gαq-Mediated Pathway
Activation of the Gαq pathway by GRP leads to the stimulation of phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of the Raf-1/MEK/ERK (MAPK) pathway, which is heavily involved in cell proliferation and survival.
Caption: GRP-Gαq signaling pathway blocked by this compound.
Gα12/13-Mediated Pathway
The Gα12/13 pathway activation by GRP stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase Rho. Activated Rho plays a critical role in regulating the actin cytoskeleton, thereby influencing cell migration and invasion. Furthermore, Rho signaling can lead to the activation of other stress-activated protein kinases such as JNK and p38.
Caption: GRP-Gα12/13 signaling pathway blocked by this compound.
Experimental Protocols
Here we provide detailed protocols for key experiments to study GRP-mediated pathways using this compound.
Inhibition of GRP-Induced Cell Proliferation in Swiss 3T3 Cells
This protocol describes how to assess the antagonistic effect of this compound on GRP-stimulated cell proliferation in a well-established fibroblast cell line.
Materials:
-
Swiss 3T3 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
GRP (Gastrin-Releasing Peptide)
-
This compound
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or MTT)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Scintillation counter (for [³H]-Thymidine assay) or microplate reader
Protocol:
-
Cell Culture: Culture Swiss 3T3 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Serum Starvation: To synchronize the cells, replace the growth medium with serum-free DMEM and incubate for 24 hours.
-
Treatment:
-
Prepare solutions of GRP and this compound in serum-free DMEM.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes.
-
Add a fixed concentration of GRP (e.g., 10 nM) to the wells. Include control wells with no treatment, GRP alone, and this compound alone.
-
-
Proliferation Assay:
-
[³H]-Thymidine Incorporation: After 18-24 hours of incubation with the treatments, add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 4 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
BrdU or MTT Assay: Follow the manufacturer's instructions for the chosen non-radioactive proliferation assay kit.
-
-
Data Analysis: Calculate the percentage of inhibition of GRP-induced proliferation by this compound for each concentration and determine the IC50 value.
References
- 1. Gastrin-Releasing Peptide Receptors Stimulate MAPK-Mediated Growth of Lung Cancer Cells by Transactivating HER4 in a Neuregulin-1, MAP Kinase-Dependent Manner Requiring Activation of the ROS-System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (this compound) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ICI 216140 as a Tool for Studying Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 216140 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor. The GRP receptor, a G-protein coupled receptor, is overexpressed in a variety of human cancers, including those of the prostate, breast, lung, pancreas, and colon. Its endogenous ligand, GRP, acts as a potent mitogen, stimulating tumor cell proliferation, survival, and invasion. By blocking the binding of GRP to its receptor, this compound and other GRP receptor antagonists serve as valuable tools to investigate the role of the GRP/GRP receptor signaling axis in tumor biology and to evaluate its potential as a therapeutic target.
These application notes provide an overview of the use of this compound and other GRP receptor antagonists in tumor growth studies, including their mechanism of action, experimental protocols for in vitro and in vivo studies, and a summary of reported anti-tumor effects.
Mechanism of Action
This compound exerts its anti-tumor effects by competitively inhibiting the binding of GRP to the GRP receptor on cancer cells. This blockade disrupts the downstream signaling cascades that promote tumor growth. The GRP receptor primarily signals through Gαq and Gα12/13 proteins, leading to the activation of key pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways.[1] Inhibition of these pathways by this compound can lead to decreased cell proliferation, induction of apoptosis, and reduced tumor growth.
Signaling Pathway
The following diagram illustrates the GRP receptor signaling pathway and the point of intervention for antagonists like this compound.
Caption: GRP Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Data on Anti-Tumor Effects of GRP Receptor Antagonists
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize the anti-tumor effects of other well-characterized GRP receptor antagonists, RC-3095 and RC-3940-II, which act through the same mechanism. These data can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Tumor Growth Inhibition by GRP Receptor Antagonists
| Compound | Cancer Model | Animal Model | Treatment | Tumor Growth Inhibition | Reference |
| RC-3095 | MDA-MB-435 (Estrogen-independent breast cancer) | Nude mice | 20 µ g/day , s.c. | 40% reduction in tumor volume | [2] |
| RC-3940-II | MDA-MB-435 (Estrogen-independent breast cancer) | Nude mice | 20 µ g/day , s.c. | 65% reduction in tumor volume | [2] |
| RC-3940-II | SW-1990 (Human pancreatic adenocarcinoma) | Nude mice | 20 µ g/day , s.c. | 57.7% decrease in final tumor volume | [3] |
| RC-3940-II | SK-Hep-1 (Human liver cancer) | Nude mice | 10-20 µ g/day , s.c. | 65-98% inhibition of tumor growth | [4] |
| RC-3940-II | Hep-G2 (Human liver cancer) | Nude mice | 10-20 µ g/day , s.c. | 73-82% inhibition of tumor growth | [4] |
Table 2: In Vitro Cancer Cell Proliferation Inhibition by GRP Receptor Antagonists
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| RC-3095 | SW-1990 | Cell counting | 27.7% decrease at 1 µM (72h) | [3] |
| RC-3940-II | SW-1990 | Cell counting | ~1 nM (EC₅₀) | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to study the effect of this compound on tumor growth.
In Vitro Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells in culture.
Materials:
-
Cancer cell line expressing GRP receptors (e.g., PC-3, MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include wells with vehicle control (medium with solvent) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement:
-
For MTT/MTS assay: Add the reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a plate reader.
-
For CellTiter-Glo® assay: Add the reagent to each well according to the manufacturer's instructions and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line expressing GRP receptors
-
This compound
-
Vehicle for injection (e.g., sterile saline)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells suspended in sterile PBS or Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Prepare a solution of this compound in the vehicle at the desired concentration.
-
Administer this compound to the treatment group via a suitable route (e.g., subcutaneous or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily or twice daily).
-
Administer the vehicle alone to the control group.
-
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a specified period (e.g., 3-4 weeks) or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition for the treatment group compared to the control group.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.
Materials:
-
Cancer cells treated with this compound and/or GRP
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cancer cells with this compound for a specified time, with or without subsequent stimulation with GRP. Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow Diagram
The following diagram provides a general workflow for studying the anti-tumor effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Tumor Growth Control by General Control Nonderepressible 2 Targeting Agents Results from Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene - GRPR [maayanlab.cloud]
- 4. Powerful inhibition of in-vivo growth of experimental hepatic cancers by bombesin/gastrin-releasing peptide antagonist RC-3940-II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ICI 216140 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and use of ICI 216140, a potent and selective antagonist of the Gastrin-Releasing Peptide (GRP) receptor, also known as the bombesin receptor subtype 2 (BB2). This document outlines detailed protocols for in vitro and in vivo studies to characterize the antagonistic properties of this compound and to investigate its therapeutic potential.
Introduction to this compound
This compound is a synthetic peptide analog of the C-terminal fragment of bombesin/GRP, in which the terminal methionine is absent. This modification confers potent antagonistic activity against the GRP receptor. The GRP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand GRP, stimulates various cellular processes, including cell proliferation, hormone secretion, and smooth muscle contraction. GRP receptors are overexpressed in a variety of cancers, including prostate, breast, lung, and pancreatic cancer, making them an attractive target for cancer therapy. This compound competitively inhibits the binding of GRP to its receptor, thereby blocking its downstream signaling pathways.
Chemical Properties of this compound:
| Property | Value |
| Sequence | N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe |
| Molecular Formula | C45H65N13O8 |
| Molecular Weight | 916.09 g/mol |
| Reported IC50 | ~2 nM (in Swiss 3T3 cells)[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GRP receptor signaling pathway and a general experimental workflow for evaluating this compound.
In Vitro Experimental Protocols
A panel of in vitro assays is essential to fully characterize the antagonistic properties of this compound. The following are detailed protocols for key experiments.
Competitive Radioligand Binding Assay
This assay determines the affinity of this compound for the GRP receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Lines: PC-3 (prostate cancer) or Swiss 3T3 cells, known to express GRP receptors.
-
Radioligand: [125I]-[Tyr4]bombesin.
-
Competitor: this compound.
-
Non-specific binding control: High concentration of unlabeled bombesin or GRP.
-
Assay Buffer: Tris-HCl buffer with BSA and protease inhibitors.
-
Instrumentation: Gamma counter.
Protocol:
-
Prepare cell membranes from the chosen cell line.
-
In a 96-well plate, add a fixed concentration of [125I]-[Tyr4]bombesin (typically at or below its Kd).
-
Add increasing concentrations of this compound to the wells.
-
For non-specific binding, add a saturating concentration of unlabeled bombesin.
-
Add the cell membrane preparation to each well.
-
Incubate at 37°C for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the IC50 value for this compound and subsequently the Ki value using the Cheng-Prusoff equation.
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| This compound | Experimental Value | Calculated Value |
| Reference Antagonist | Experimental Value | Calculated Value |
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit GRP-induced intracellular calcium release.
Materials:
-
Cell Lines: PC-3, MDA-MB-231, or other GRP receptor-expressing cells.
-
Agonist: Gastrin-Releasing Peptide (GRP).
-
Antagonist: this compound.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).
Protocol:
-
Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for 45-60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject a fixed concentration of GRP (typically the EC80) into the wells and immediately measure the change in fluorescence over time.
-
Calculate the inhibition of the GRP-induced calcium response by this compound and determine its IC50.
Data Presentation:
| Treatment | GRP Concentration (nM) | This compound Concentration (nM) | % Inhibition of Calcium Flux | IC50 (nM) |
| GRP alone | EC80 value | 0 | 0 | - |
| GRP + this compound | EC80 value | Dose range | Experimental Values | Calculated Value |
Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of cancer cells that is stimulated by GRP.
Materials:
-
Cell Lines: GRP receptor-positive cancer cell lines (e.g., PC-3, MDA-MB-453).
-
Agonist: GRP.
-
Antagonist: this compound.
-
Proliferation Reagent: MTT, XTT, or a reagent for a BrdU incorporation assay.
-
Culture Medium: Appropriate for the cell line, often with reduced serum.
-
Instrumentation: Microplate reader (absorbance or fluorescence).
Protocol:
-
Seed cells in a 96-well plate at a low density and allow them to attach.
-
Starve the cells in a low-serum medium for 24 hours to synchronize them.
-
Treat the cells with:
-
Vehicle control
-
GRP alone
-
This compound alone (to check for intrinsic effects)
-
A combination of GRP and varying concentrations of this compound.
-
-
Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).
-
Add the proliferation reagent (e.g., MTT) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Determine the concentration of this compound that inhibits GRP-stimulated cell proliferation by 50% (IC50).
Data Presentation:
| Treatment Group | GRP (nM) | This compound (µM) | % Inhibition of Proliferation | IC50 (µM) |
| Control | 0 | 0 | - | - |
| GRP | Stimulating conc. | 0 | 0 | - |
| GRP + this compound | Stimulating conc. | Dose range | Experimental Values | Calculated Value |
In Vivo Experimental Protocols
In vivo studies are crucial to evaluate the therapeutic efficacy and pharmacokinetic profile of this compound.
Pharmacokinetic (PK) Study
A PK study is necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Materials:
-
Animal Model: Male Swiss albino mice or Sprague-Dawley rats.
-
Test Compound: this compound.
-
Administration Routes: Intravenous (i.v.) for bioavailability comparison and subcutaneous (s.c.) or intraperitoneal (i.p.) as potential therapeutic routes.
-
Instrumentation: LC-MS/MS for quantification of this compound in plasma.
Protocol:
-
Administer a single dose of this compound to the animals via the chosen route (e.g., 2 mg/kg, s.c.).
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store at -80°C.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Data Presentation:
| Parameter | Intravenous Administration | Subcutaneous Administration |
| Dose (mg/kg) | e.g., 1 | e.g., 2 |
| Cmax (ng/mL) | Experimental Value | Experimental Value |
| Tmax (h) | Experimental Value | Experimental Value |
| AUC0-t (ng·h/mL) | Experimental Value | Experimental Value |
| Half-life (t1/2) (h) | Experimental Value | Experimental Value |
| Bioavailability (%) | 100 | Calculated Value |
Tumor Xenograft Efficacy Study
This study evaluates the anti-tumor activity of this compound in a cancer model.
Materials:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Tumor Cells: A GRP receptor-positive cancer cell line (e.g., PC-3).
-
Test Compound: this compound.
-
Vehicle Control: Sterile saline or other appropriate vehicle.
-
Instrumentation: Calipers for tumor measurement.
Protocol:
-
Subcutaneously inoculate the tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., daily subcutaneous injections at a dose determined from PK studies) and vehicle to the respective groups.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth rates between the treatment and control groups.
Data Presentation:
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | - | Experimental Value | - |
| This compound | e.g., 2 mg/kg, daily s.c. | Experimental Value | Calculated Value |
| Positive Control (if any) | Dose and Schedule | Experimental Value | Calculated Value |
References
Application Notes and Protocols for ICI 216140 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction:
ICI 216140 is a potent and specific synthetic peptide antagonist of the Gastrin-Releasing Peptide (GRP) receptor, also known as the bombesin receptor subtype 2 (BB2).[1] GRP and its amphibian analog, bombesin, are neuropeptides that act as potent mitogens in a variety of cell types, including murine Swiss 3T3 fibroblasts and numerous human cancer cell lines.[2] They exert their effects by binding to the GRP receptor, a G-protein coupled receptor (GPCR) that is frequently overexpressed in cancers of the prostate, breast, lung, and colon.[3][4][5][6] By competitively blocking the binding of GRP, this compound serves as a valuable tool for investigating the roles of GRP signaling in physiological and pathological processes such as cell proliferation, tumor growth, and gastrointestinal functions.[2][7]
Mechanism of Action:
The GRP receptor is a Gq-protein coupled receptor.[8] Upon agonist binding (e.g., GRP or bombesin), the receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[9][10] The subsequent increase in cytosolic calcium and the activation of Protein Kinase C (PKC) by DAG initiate a cascade of downstream signaling events. These pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, are crucial for regulating cell proliferation, migration, and survival.[3][6][11] this compound acts by competitively inhibiting the initial binding of the agonist to the GRP receptor, thereby blocking this entire downstream signaling cascade.
Signaling Pathway of GRP Receptor and Inhibition by this compound
Caption: GRP receptor signaling and its antagonism by this compound.
Quantitative Data
The inhibitory potency of this compound and related compounds is typically determined in cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | Swiss 3T3 | GRP Receptor Binding/Growth Response | ~2 nM | [1][7] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT or WST-1)
This protocol describes how to assess the ability of this compound to inhibit GRP-induced cell proliferation. The principle is based on the reduction of a tetrazolium salt (like MTT or WST-1) by metabolically active cells to form a colored formazan product, which is quantifiable by spectrophotometry.
Materials:
-
Target cells expressing GRP receptors (e.g., Swiss 3T3, PC-3, HT-29).[2][12][13]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Serum-free medium.
-
This compound.
-
GRP or Bombesin (agonist).
-
MTT or WST-1 reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Serum Starvation (Optional but Recommended): To reduce basal proliferation rates, gently wash the cells with PBS and replace the medium with 100 µL of serum-free medium. Incubate for 18-24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations.
-
Prepare the agonist (GRP or Bombesin) in serum-free medium at 2x the final desired concentration (e.g., a concentration known to elicit a strong proliferative response, typically 10-100 nM).
-
Remove the medium from the wells.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Immediately add 50 µL of the agonist solution to the wells. For control wells, add 50 µL of medium instead of the agonist or antagonist.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement (WST-1 example):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the control (agonist only) to determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to block GRP-induced increases in intracellular calcium using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.
Materials:
-
Target cells expressing GRP receptors (e.g., Swiss 3T3, PC3).[9][14]
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound.
-
GRP or Bombesin (agonist).
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence microplate reader with an injection system.
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well). Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Cell Washing: Remove the loading buffer and wash the cells 2-3 times with HBSS to remove any extracellular dye. Add 100 µL of HBSS to each well.
-
Antagonist Incubation: Add the desired concentrations of this compound to the wells. Incubate for 10-20 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Set the reader to measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 485/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Using the reader's injector, add a bolus of the agonist (GRP or Bombesin) to elicit a calcium response.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The calcium response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Calculate the percentage of inhibition of the agonist response by this compound for each concentration.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bombesin and bombesin antagonists: studies in Swiss 3T3 cells and human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 5. What are GRPR modulators and how do they work? [synapse.patsnap.com]
- 6. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
- 7. N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (this compound) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastrin-releasing peptide signaling in the nucleus accumbens medial shell regulates neuronal excitability and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation between the effects of bombesin antagonists on cell proliferation and intracellular calcium concentration in Swiss 3T3 and HT-29 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GRPR gastrin releasing peptide receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the Gastrin-Releasing Peptide Receptor (GRP-R) in Cancer Therapy: Development of Bombesin-Based Peptide–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Immunohistochemical Analysis Using Ici 216140 as a Blocking Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ici 216140 is a potent and specific antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor.[1][2] GRP and its receptors are implicated in various physiological and pathological processes, including cell proliferation, gastrointestinal functions, and tumorigenesis. Immunohistochemistry (IHC) is a valuable technique for investigating the tissue distribution and cellular localization of GRP receptors. To ensure the specificity of GRP receptor antibodies used in IHC, a blocking peptide competition assay is a critical control. This compound, due to its high affinity for the GRP receptor, can be effectively utilized as a blocking agent to validate the specificity of antibody staining.
This document provides detailed protocols and application notes for using this compound in conjunction with immunohistochemistry to study GRP receptor expression.
Principle of Application
The underlying principle of using this compound as a blocking peptide is competitive inhibition. The primary antibody used for IHC is designed to bind specifically to the GRP receptor. By pre-incubating the primary antibody with an excess of this compound, the binding sites of the antibody become saturated with the antagonist. When this antibody-peptide complex is applied to the tissue section, the antibody is no longer able to bind to the GRP receptors present in the tissue. A significant reduction or complete absence of staining in the presence of this compound, compared to the staining with the primary antibody alone, confirms the specificity of the antibody for the GRP receptor.
Data Presentation
As no specific quantitative data for the use of this compound in immunohistochemistry was found in the provided search results, a template table for recording experimental results is provided below. Researchers should populate this table with their own experimental data.
| Experimental Condition | Primary Antibody Concentration | This compound Concentration | Observed Staining Intensity (e.g., 0 to 3+) | Conclusion |
| Primary Antibody Only | e.g., 1:100 | 0 µM | 3+ | Positive Staining |
| Blocking Peptide Control | e.g., 1:100 | e.g., 10 µM | 0 | Specific Staining |
| Negative Control (No Primary Antibody) | None | 0 µM | 0 | No Non-specific Binding of Secondary Antibody |
Experimental Protocols
Protocol 1: Immunohistochemistry for GRP Receptor on Paraffin-Embedded Tissues with this compound Blocking
This protocol provides a step-by-step guide for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on coated slides
-
Deparaffinization and rehydration solutions (Xylene, graded ethanols)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash buffer (e.g., Phosphate Buffered Saline with 0.1% Tween-20, PBS-T)
-
Blocking solution (e.g., 5% Normal Goat Serum in PBS-T)
-
Primary antibody against GRP receptor
-
This compound
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), and 80% ethanol (3 minutes).
-
Rinse gently with running tap water for 30 seconds.
-
-
Antigen Retrieval:
-
Blocking:
-
Incubate sections with blocking solution for 30-60 minutes at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
For Staining: Dilute the primary anti-GRP receptor antibody to its optimal concentration in blocking solution. Apply to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
For Blocking Control: Prepare a solution of the primary antibody with a 10-100 fold molar excess of this compound in blocking solution. Pre-incubate this mixture for 1-2 hours at room temperature before applying it to a separate tissue section. Incubate overnight at 4°C.
-
-
Washing:
-
Wash slides three times with PBS-T for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash slides three times with PBS-T for 5 minutes each.
-
-
Enzyme Conjugate Incubation:
-
Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature, protected from light.[3]
-
-
Washing:
-
Wash slides three times with PBS-T for 5 minutes each.
-
-
Signal Development:
-
Apply the DAB substrate-chromogen solution and incubate until the desired brown color develops. Monitor under a microscope.[4]
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols and clear in xylene.[3]
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for GRP Receptor on Frozen Tissues with this compound Blocking
This protocol is for use with fresh frozen tissue sections.
Materials:
-
Fresh frozen tissue sections on coated slides
-
Fixative (e.g., ice-cold acetone or 4% paraformaldehyde)
-
Wash buffer (PBS)
-
Blocking solution (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibody against GRP receptor
-
This compound
-
Fluorophore-conjugated secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Fixation:
-
Fix frozen sections with ice-cold acetone for 10 minutes or 4% paraformaldehyde for 15 minutes.
-
Air dry briefly.
-
-
Washing:
-
Rinse slides three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate sections with blocking solution for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
For Staining: Dilute the primary anti-GRP receptor antibody in blocking solution and apply to the sections. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
For Blocking Control: Pre-incubate the primary antibody with a 10-100 fold molar excess of this compound in blocking solution for 1-2 hours at room temperature before applying to a separate section. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash slides three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Apply the fluorophore-conjugated secondary antibody, diluted in blocking solution, and incubate for 1 hour at room temperature in the dark.
-
-
Washing:
-
Wash slides three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Coverslip with mounting medium containing DAPI for nuclear counterstaining.
-
-
Visualization:
-
Examine the slides using a fluorescence microscope.
-
Visualizations
Signaling Pathway
Caption: Simplified GRP receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for Immunohistochemistry with an this compound blocking control.
References
- 1. N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (this compound) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 216,140 | CAS 124001-41-8 | ICI216140 | Tocris Bioscience [tocris.com]
- 3. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 4. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Western Blot Analysis Following ICI 216140 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 216140 is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). GRPR is a G protein-coupled receptor that, upon activation by its ligand, gastrin-releasing peptide (GRP), triggers a cascade of intracellular signaling events. These pathways are crucial in various physiological processes and are often aberrantly activated in several types of cancer, promoting cell proliferation, survival, and migration.
The primary signaling mechanism of GRPR involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC). Furthermore, GRPR activation can transactivate the Epidermal Growth Factor Receptor (EGFR), subsequently engaging downstream pathways such as the PI3K/Akt and MAPK/ERK signaling cascades.
As an antagonist, this compound blocks the binding of GRP to GRPR, thereby inhibiting these downstream signaling events. Western blot analysis is a critical technique to elucidate the molecular effects of this compound by quantifying the changes in the expression and phosphorylation status of key proteins within these pathways. These application notes provide a comprehensive guide to performing and interpreting Western blot analyses after this compound treatment.
Key Signaling Pathways and Targets for Western Blot Analysis
The primary targets for Western blot analysis after this compound treatment are key regulatory proteins in the GRPR signaling network. The expected effect of this compound is a decrease in the activation (phosphorylation) of pro-proliferative and pro-survival proteins that are downstream of GRPR.
dot```dot digraph "GRPR_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes GRP [label="GRP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ICI216140 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GRPR [label="GRPR", fillcolor="#FBBC05", fontcolor="#202124"]; Gq [label="Gq", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="Ca2+\n Mobilization", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR_trans [label="EGFR\nTransactivation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; pAkt [label="p-Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; pERK [label="p-ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges GRP -> GRPR [label="Activates"]; ICI216140 -> GRPR [label="Inhibits", arrowhead="tee"]; GRPR -> Gq; Gq -> PLC; PLC -> PIP2 [arrowhead="none"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca; DAG -> PKC; PKC -> EGFR_trans; GRPR -> EGFR_trans [style=dashed]; EGFR_trans -> PI3K; EGFR_trans -> Ras; PI3K -> Akt; Akt -> pAkt; Ras -> Raf -> MEK -> ERK; ERK -> pERK; pAkt -> Proliferation; pERK -> Proliferation; }
Caption: Experimental workflow for Western blot analysis.
Materials and Reagents
-
Cell Lines: Human cancer cell lines known to express GRPR (e.g., PC-3 prostate cancer, DMS79 small cell lung cancer, MDA-MB-231 breast cancer).
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.
-
Gastrin-Releasing Peptide (GRP): To be used as a stimulant to assess the antagonistic effect of this compound.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine transfer buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total-Akt
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total-ERK1/2
-
Rabbit anti-EGFR
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.
Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment to reduce basal signaling activity.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 30 minutes to 2 hours).
-
Stimulate the cells with GRP (e.g., 100 nM) for a short period (e.g., 15-30 minutes) to induce GRPR signaling. Include control groups (vehicle, GRP alone, this compound alone).
-
-
Protein Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the signal intensity of the target protein to a loading control (e.g., β-actin). For phosphorylated proteins, normalize the phosphoprotein signal to the total protein signal.
-
Conclusion
Western blot analysis is an indispensable tool for characterizing the inhibitory effects of this compound on GRPR-mediated signaling pathways. By quantifying the changes in the phosphorylation of key downstream effectors like Akt and ERK, and the expression of related receptors like EGFR, researchers can effectively assess the compound's mechanism of action and its potential as a therapeutic agent. The protocols and data presented herein provide a robust framework for conducting these critical experiments.
Application Notes and Protocols: Measuring the Downstream Effects of ICI 216140
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 216140 is a potent and selective antagonist of the Gastrin-Releasing Peptide (GRP) receptor, also known as the bombesin receptor subtype 2 (BB2). GRP and its amphibian analog, bombesin, are involved in a variety of physiological processes, including regulation of gastric acid secretion, pancreatic enzyme release, and cell proliferation.[1][2] Due to the overexpression of GRP receptors in certain cancers, such as small cell lung cancer, prostate cancer, and breast cancer, there is significant interest in developing GRP receptor antagonists like this compound for therapeutic and diagnostic purposes.
These application notes provide a comprehensive guide to measuring the downstream effects of this compound. This document outlines the signaling pathway of the GRP receptor, summarizes quantitative data for this compound, and provides detailed protocols for key experiments to assess its antagonistic activity.
GRP Receptor Signaling Pathway
The GRP receptor is a G-protein coupled receptor (GPCR) that, upon binding of an agonist like GRP or bombesin, primarily couples to the Gαq subunit. This initiates a signaling cascade through the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a range of downstream cellular responses. These responses include smooth muscle contraction, secretion of enzymes and hormones, and regulation of gene expression related to cell growth and proliferation.
Quantitative Data for this compound
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Value | Assay System | Reference |
| IC50 | ~2 nM | GRP receptor mediated growth response in Swiss 3T3 cells | [2] |
| IC50 | 2 nM | GRP/bombesin receptor 2 antagonist activity | [1][3] |
Experimental Protocols
To assess the antagonistic properties of this compound, several in vitro assays can be employed to measure its ability to inhibit GRP/bombesin-induced downstream effects.
Calcium Mobilization Assay
This assay measures the ability of this compound to block the GRP-induced increase in intracellular calcium concentration.
Materials:
-
Cells expressing the GRP receptor (e.g., PC-3, Swiss 3T3, or recombinant cell lines)
-
This compound
-
Bombesin or GRP
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed the GRP receptor-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Compound Pre-incubation: After washing to remove excess dye, add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a pre-determined concentration of bombesin or GRP (typically the EC80 concentration) into the wells and immediately begin kinetic measurement of fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of this compound to determine the IC50 value.
Cell Proliferation Assay
This assay evaluates the ability of this compound to inhibit the mitogenic effects of GRP on cancer cell lines that express the GRP receptor.
Materials:
-
GRP receptor-expressing cancer cells (e.g., NCI-H69 small cell lung cancer cells, PC-3 prostate cancer cells)
-
This compound
-
Bombesin or GRP
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or a DNA synthesis-based assay like EdU)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Serum Starvation (Optional): To reduce basal proliferation rates, cells can be serum-starved for 24 hours prior to the experiment.
-
Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of a fixed concentration of bombesin or GRP. Include appropriate controls (vehicle, agonist alone, antagonist alone).
-
Incubation: Incubate the cells for a period that allows for measurable proliferation (e.g., 48-72 hours).
-
Proliferation Measurement: Add the cell proliferation reagent to the wells and incubate according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the number of viable cells. Calculate the percentage of inhibition of GRP-stimulated proliferation for each concentration of this compound and determine the IC50 value.
Amylase Secretion Assay
This assay is used to measure the ability of this compound to inhibit GRP-stimulated amylase release from pancreatic acini.[2]
Materials:
-
Isolated pancreatic acini from rats or mice
-
This compound
-
Bombesin or GRP
-
Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Amylase activity assay kit
-
Spectrophotometer
Protocol:
-
Preparation of Pancreatic Acini: Isolate pancreatic acini from rats or mice using established enzymatic digestion and mechanical dissociation methods.
-
Pre-incubation: Pre-incubate aliquots of the acinar suspension with different concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a submaximal concentration of bombesin or GRP to stimulate amylase secretion and continue the incubation for a defined period (e.g., 30 minutes).
-
Sample Collection: Centrifuge the acinar suspension to pellet the cells. Collect the supernatant, which contains the secreted amylase.
-
Amylase Measurement: Determine the amylase activity in the supernatant using a commercially available amylase assay kit.
-
Data Analysis: Express the amylase secretion as a percentage of the total amylase content in the acini. Calculate the inhibition of GRP-stimulated amylase secretion by this compound and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing a bombesin receptor antagonist like this compound.
Conclusion
These application notes provide a framework for the investigation of the downstream effects of the GRP receptor antagonist, this compound. The provided protocols and background information are intended to guide researchers in designing and executing experiments to further elucidate the pharmacological properties of this compound and its potential therapeutic applications. Adherence to good laboratory practices and careful optimization of experimental conditions are essential for obtaining reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (this compound) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Raltitrexed (ICI 216140) Dosage for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Raltitrexed (also known as ICI 216140, ZD-1694, or Tomudex®) in a research setting. Content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Raltitrexed?
A1: Raltitrexed is a folate analog that specifically inhibits the enzyme thymidylate synthase (TS).[1][2] TS is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[2] By blocking TS, Raltitrexed depletes the cellular pool of dTMP, leading to the misincorporation of dUTP into DNA, which results in DNA damage, cell cycle arrest, and ultimately "thymineless death," a form of apoptosis.[2][3]
Q2: How does Raltitrexed enter cells and become activated?
A2: Raltitrexed is actively transported into cells via the reduced folate carrier (RFC).[2][3] Once inside the cell, it undergoes extensive polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[2][3] These polyglutamated forms are significantly more potent inhibitors of TS and are retained within the cell for a longer duration, which enhances the drug's cytotoxic effects.[1]
Q3: What are the known mechanisms of resistance to Raltitrexed?
A3: Resistance to Raltitrexed in cancer cell lines can arise from several mechanisms, including:
-
Impaired transport into the cell: Reduced function of the reduced folate carrier (RFC) can limit the uptake of Raltitrexed.
-
Decreased polyglutamylation: Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) can prevent the conversion of Raltitrexed into its more active and retained polyglutamated forms.
Q4: How should Raltitrexed be prepared and stored for in vitro experiments?
A4: Raltitrexed is soluble in DMSO but insoluble in water and ethanol.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in fresh, moisture-free DMSO.[4][5] This stock solution can be stored at -20°C for up to a year or -80°C for up to two years.[6][7] When preparing working solutions, it is advisable to warm both the stock solution and the cell culture medium to 37°C before dilution to prevent precipitation.[5] If precipitation occurs, sonication can be used to redissolve the compound.[5] Reconstituted aqueous solutions for clinical use are reported to be chemically stable for 24 hours at room temperature.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of Raltitrexed in cell culture medium | Low solubility in aqueous solutions. | Prepare a high-concentration stock solution in DMSO. Before diluting into your aqueous culture medium, warm both the stock and the medium to 37°C. If precipitation persists, consider using a small amount of a solubilizing agent like PEG300 and Tween80 in your final dilution, ensuring it does not affect your experimental outcomes.[1] |
| Inconsistent or lower-than-expected cytotoxicity | 1. Cell line-specific resistance. 2. Degradation of Raltitrexed. 3. Suboptimal experimental conditions. | 1. Verify the expression and activity of the reduced folate carrier (RFC) and folylpolyglutamate synthetase (FPGS) in your cell line. 2. Use freshly prepared working solutions from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution.[6] 3. Ensure the pH of your culture medium is stable, as this can affect drug activity. Optimize cell seeding density and incubation time. |
| High variability between replicate wells in cell viability assays | 1. Uneven cell seeding. 2. Edge effects in multi-well plates. 3. Incomplete dissolution of formazan crystals (in MTT/MTS assays). | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. 3. Ensure complete solubilization of the formazan product before reading the plate. |
| Unexpected cell cycle arrest profile | Cell line-dependent response. | The effect of Raltitrexed on the cell cycle can be cell-type dependent. While G0/G1 arrest is commonly reported, other phases may be affected in different cell lines.[9] It is crucial to include appropriate positive and negative controls in your flow cytometry experiments. |
Data Presentation
Table 1: In Vitro Efficacy of Raltitrexed in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| L1210 | Mouse Lymphocytic Leukemia | Cell Growth Inhibition | 9 nM | [1] |
| A549 | Lung Carcinoma | MTS Assay (72h) | 0.81 µM | [6] |
| HCT-116 | Colorectal Carcinoma | MTS Assay (72h) | 0.076 µM | [6] |
| KB | Human Epidermoid Carcinoma | Cell Viability Assay (96h) | 5.9 nM | [1] |
| HepG2 | Hepatocellular Carcinoma | WST-8 Assay | Not specified, dose-dependent inhibition | [9] |
| SGC7901 | Gastric Cancer | CCK-8 Assay | Dose- and time-dependent inhibition | [4] |
| DU145 | Prostate Cancer | Proliferation Assay | Dose-dependent inhibition | [3] |
| PC-3 | Prostate Cancer | Proliferation Assay | Dose-dependent inhibition | [3] |
| KYSE-30 | Esophageal Squamous Carcinoma | Proliferation Assay | Dose-dependent inhibition | [10] |
| TE-1 | Esophageal Squamous Carcinoma | Proliferation Assay | Dose-dependent inhibition | [10] |
Experimental Protocols
Cell Viability Assay (WST-8/CCK-8 Method)
This protocol is adapted from a study on HepG2 cells.[9]
Materials:
-
Raltitrexed stock solution (in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
WST-8 or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Raltitrexed in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the Raltitrexed dilutions or vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-8/CCK-8 reagent to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on a study using HepG2 cells and propidium iodide (PI) staining.[9]
Materials:
-
Raltitrexed stock solution (in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing Triton X-100 and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Raltitrexed (e.g., 0, 16, 64, 256 nM) for 24 hours.[9]
-
Harvest the cells by trypsinization and wash them three times with cold PBS by centrifugation.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Add 20 µL of RNase A and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Mandatory Visualizations
Caption: Mechanism of Raltitrexed action within a target cell.
Caption: Signaling pathway of Raltitrexed-induced apoptosis.
Caption: Experimental workflow for a cell viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Raltitrexed? [synapse.patsnap.com]
- 3. Raltitrexed induces apoptosis through activating ROS-mediated ER stress by impeding HSPA8 expression in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Raltitrexed | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. bccancer.bc.ca [bccancer.bc.ca]
- 9. Raltitrexed Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Raltitrexed Enhances the Antitumor Effect of Apatinib in Human Esophageal Squamous Carcinoma Cells via Akt and Erk Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of Ici 216140
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of Ici 216140, a potent bombesin/gastrin-releasing peptide (BN/GRP) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic peptide analog of bombesin that acts as a competitive antagonist at bombesin receptors, primarily the gastrin-releasing peptide receptor (GRPR/BB2) and the neuromedin B receptor (NMBR/BB1). It blocks the binding of endogenous ligands like GRP and NMB, thereby inhibiting downstream signaling pathways.
Q2: My experimental results with this compound are inconsistent or unexpected. What are the potential causes?
Inconsistent results can arise from several factors, including:
-
Off-target effects: this compound may be interacting with other receptors.
-
Receptor subtype selectivity: The cellular system you are using may express multiple bombesin receptor subtypes (BB1, BB2, BRS-3) with varying affinities for this compound.
-
Compound stability: The peptide may be degrading in your cell culture media over the course of the experiment.
-
Cell culture issues: General problems with cell health, passage number, or contamination can affect results.
Q3: What are the known or potential off-target receptors for bombesin antagonists like this compound?
While peptide antagonists are generally more specific than small molecules, off-target interactions can occur. Notably, other bombesin receptor antagonists, such as PD176252 and PD168368, have been shown to be potent agonists of human formyl-peptide receptors (FPRs) .[1] Given the structural similarities, it is plausible that this compound could also interact with FPRs, which are involved in inflammatory responses.
Troubleshooting Guides
Issue 1: Unexpected Cellular Response (e.g., inflammation, chemotaxis, or calcium mobilization in the absence of bombesin receptors)
This may indicate an off-target effect, potentially through activation of formyl-peptide receptors (FPRs).
Troubleshooting Steps:
-
Confirm Bombesin Receptor Expression: Verify the expression of BB1, BB2, and BRS-3 receptors in your cell line using qPCR or Western blot.
-
Test for FPR Activation:
-
Use a cell line known to express FPRs (e.g., human neutrophils or HL-60 cells).
-
Perform a calcium mobilization assay to see if this compound elicits a response.
-
Use a known FPR antagonist to see if it blocks the effect of this compound.
-
-
Perform Competitive Binding Assays: Assess the binding of this compound to FPRs using a radiolabeled FPR ligand.
Issue 2: Variable or Weaker-Than-Expected Antagonism of Bombesin-Induced Effects
This could be due to receptor subtype selectivity or compound instability.
Troubleshooting Steps:
-
Determine Receptor Subtype Profile: Identify which bombesin receptor subtypes are expressed in your experimental system. The affinity of this compound may differ between subtypes.
-
Assess Compound Stability:
-
Optimize Assay Conditions: Ensure you are using an appropriate concentration of the bombesin agonist and that the incubation times are optimized.
Quantitative Data Summary
Table 1: Binding Affinities (Ki in nM) of Ligands for Bombesin Receptor Subtypes
| Compound | BB1 (NMBR) | BB2 (GRPR) | BRS-3 | Reference |
| Neuromedin B (NMB) | High Affinity | Low Affinity | Low Affinity | [5][6][7] |
| Gastrin-Releasing Peptide (GRP) | Low Affinity | High Affinity | Low Affinity | [5][6][7] |
| PD176252 | 0.17 (human) | 1 (human) | - | [8] |
| This compound | Data not available | Data not available | Data not available |
Table 2: Potency (EC50/IC50 in nM) of Ligands at Bombesin and Formyl-Peptide Receptors
| Compound | BB2 (GRPR) (IC50) | FPR1 (EC50) | FPR2 (EC50) | Reference |
| PD176252 | 16 (rat) | 310 | 660 | [8] |
| PD168368 | - | 130 | 2 | [1] |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Bombesin Receptors
This protocol is to determine the binding affinity of this compound for bombesin receptor subtypes.
Materials:
-
Cell membranes from cells expressing a single bombesin receptor subtype (BB1, BB2, or BRS-3).
-
Radiolabeled bombesin analog (e.g., 125I-[Tyr4]bombesin).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of a known non-radiolabeled bombesin agonist/antagonist.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound.
Protocol 2: Calcium Mobilization Assay
This protocol is to assess whether this compound can induce calcium mobilization, a hallmark of GPCR activation, particularly for FPRs.
Materials:
-
Cells expressing the receptor of interest (e.g., HL-60 for FPRs).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Positive control agonist (e.g., fMLP for FPRs).
-
A fluorescence plate reader with injection capabilities.
Procedure:
-
Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare a dilution series of this compound and the positive control agonist.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the different concentrations of this compound or the positive control and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence indicates an increase in intracellular calcium.
-
To test for antagonism, pre-incubate the cells with this compound before adding the bombesin agonist.
Mandatory Visualizations
References
- 1. Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nucleusbiologics.com [nucleusbiologics.com]
- 5. Two distinct receptor subtypes for mammalian bombesin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Bioavailability of ICI 216140
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the bombesin/gastrin-releasing peptide (GRP) receptor antagonist, ICI 216140. The focus is on strategies to enhance its bioavailability, a common hurdle for peptide-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a potent and selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), also known as BB2.[1] It is a peptide analog with the sequence N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe. Its primary application in research is to block the signaling pathways activated by GRP, which are implicated in various physiological processes and the pathophysiology of several cancers, including prostate, breast, and lung cancer.[2][3]
Q2: Why is the oral bioavailability of this compound expected to be low?
A2: Like most peptide-based drugs, this compound faces significant challenges with oral administration, leading to poor bioavailability, typically below 1%.[4] The primary barriers include:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases and peptidases present in the harsh acidic environment of the stomach and the gastrointestinal (GI) tract.
-
Poor Intestinal Permeability: The hydrophilic nature and relatively large size of peptides like this compound limit their ability to passively diffuse across the intestinal epithelial cell membrane.[4]
Q3: What are the general strategies to improve the oral bioavailability of peptide drugs like this compound?
A3: Several approaches can be employed to enhance the oral bioavailability of peptides. These can be broadly categorized as:
-
Chemical Modifications: Introducing unnatural amino acids, cyclizing the peptide, or creating a prodrug can improve stability and membrane permeability.[1][5]
-
Formulation Strategies: Encapsulating the peptide in nanocarriers (e.g., nanoparticles, liposomes) or using microemulsions can protect it from degradation and enhance absorption.[6][7]
-
Use of Excipients:
-
Permeation Enhancers: These agents transiently increase the permeability of the intestinal epithelium.
-
Enzyme Inhibitors: Co-administration with protease inhibitors can prevent the degradation of the peptide in the GI tract.[8]
-
Mucoadhesive Polymers: These polymers increase the residence time of the formulation at the site of absorption.[9]
-
Troubleshooting Guides
This section provides solutions to common problems researchers may face when working to improve the bioavailability of this compound.
Problem 1: Low Permeability of this compound in Caco-2 Monolayer Assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent low passive permeability of the peptide. | Co-administer this compound with a permeation enhancer. | Increased apparent permeability coefficient (Papp). |
| Active efflux by transporters like P-glycoprotein (P-gp) on Caco-2 cells. | Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A)/Papp(A-B)) > 2 suggests active efflux.[10][11] | Identification of efflux mechanism. Co-administer with a P-gp inhibitor (e.g., verapamil) to confirm.[10][11] |
| Degradation of the peptide by cell-surface or intracellular peptidases. | Include protease inhibitors in the assay medium. | Increased recovery of intact this compound. |
Problem 2: High Variability in In Vivo Oral Bioavailability Studies in Animal Models.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Influence of food on peptide absorption. | Conduct pharmacokinetic studies in fasted animals to establish a baseline.[12] | Reduced variability and a clearer understanding of the formulation's performance. |
| Inconsistent release of the peptide from the formulation. | Optimize the formulation to ensure consistent and reproducible release characteristics. | More consistent plasma concentration-time profiles. |
| Variable GI transit times affecting absorption. | Utilize mucoadhesive polymers in the formulation to prolong residence time at the absorption site.[9] | Increased and more consistent absorption. |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This protocol is a standard method to assess the intestinal permeability of a compound.
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell® inserts.
-
Allow the cells to differentiate for approximately 21 days to form a confluent monolayer with well-developed tight junctions.[10]
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test solution containing this compound (with or without formulation excipients) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Sample Analysis:
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate Papp using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of this compound formulations.
-
Animal Model:
-
Dosing:
-
Administer the this compound formulation orally via gavage.
-
For intravenous administration (to determine absolute bioavailability), administer a known dose of this compound solution via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing.
-
Collect blood into tubes containing an anticoagulant and a protease inhibitor.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Data Presentation
Table 1: Hypothetical In Vitro Permeability Data for this compound Formulations
| Formulation | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound Solution | 0.5 ± 0.1 | 3.2 |
| + Permeation Enhancer | 2.5 ± 0.4 | 1.5 |
| + P-gp Inhibitor | 1.8 ± 0.3 | 1.1 |
| Nanoparticle Formulation | 4.2 ± 0.6 | 1.3 |
Table 2: Hypothetical In Vivo Pharmacokinetic Data for this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (min) | AUC₀₋ₜ (ng*h/mL) | Bioavailability (%) |
| This compound Oral Solution | 15 ± 5 | 60 | 45 ± 12 | < 1 |
| Oral Nanoparticle Formulation | 150 ± 30 | 90 | 650 ± 85 | 8 |
| Intravenous Solution | 850 ± 95 | 5 | 1100 ± 120 | 100 |
Visualizations
GRP Receptor Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by the Gastrin-Releasing Peptide Receptor (GRPR) upon activation. This compound acts by blocking this receptor, thereby inhibiting these downstream effects.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. researchgate.net [researchgate.net]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of oral peptide bioavailability: Peptidomimetics and prodrug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Evaluating Oral Peptides' Gastrointestinal Absorption: Methods and Applications - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 14. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Correlation of in vitro and in vivo models for the oral absorption of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance in Delta-Opioid Receptor Antagonist Treatment
A Note on Terminology: The compound "ICI 216140" is historically associated with a bombesin/gastrin-releasing peptide antagonist. However, the context of "resistance" strongly suggests an interest in opioid pharmacology, where tolerance and desensitization are critical research areas. Several related ICI compounds (e.g., ICI 174,864, ICI 154,129) are well-known delta-opioid receptor (DOR) antagonists. This guide will therefore focus on overcoming resistance to DOR antagonists, a topic of significant interest to researchers in pain, addiction, and mood disorders.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance or tolerance-like effects during experiments with delta-opioid receptor (DOR) antagonists.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished effect of our DOR antagonist over time in our cell-based assays. What are the potential causes?
A1: A diminished antagonist effect, often manifesting as a need for higher concentrations to achieve the same level of inhibition, can be due to several factors. In the context of DORs, this is often a result of adaptive changes in the receptor system, which can be broadly categorized as:
-
Receptor Upregulation: Prolonged blockade of a receptor can lead the cell to increase the total number of receptors expressed on the cell surface. This compensatory mechanism means that a higher concentration of the antagonist is required to block the increased number of available binding sites.
-
Changes in Downstream Signaling: The cell may adapt by altering the expression or activity of signaling molecules downstream of the DOR. This could involve modifications to G-proteins, adenylyl cyclase, or ion channels, making the system less sensitive to the effects of receptor blockade.
-
Receptor Heterodimerization: DORs can form heterodimers with other receptors, such as mu-opioid receptors (MORs). The signaling properties of these heterodimers can differ from those of DOR monomers, potentially altering the efficacy of your antagonist.
Q2: Could the observed "resistance" to our antagonist be an artifact of our experimental setup?
A2: Yes, several experimental factors can mimic or contribute to apparent resistance:
-
Ligand Degradation: Ensure your antagonist is stable in your experimental medium and at the incubation temperature and duration used. Degradation will lead to a lower effective concentration.
-
Cell Health and Passage Number: Use cells at a consistent and low passage number. As cells are cultured for extended periods, their phenotype, including receptor expression levels, can change.
-
Inconsistent Agonist Concentration: If you are measuring antagonist potency in the presence of an agonist, ensure the agonist concentration is consistent across experiments. Fluctuations in agonist concentration will alter the apparent potency of the antagonist.
Q3: What is the difference between desensitization, tolerance, and downregulation in the context of opioid receptors?
A3: These terms describe different facets of diminished receptor responsiveness:
-
Desensitization: A rapid loss of receptor response occurring within seconds to minutes of agonist exposure. It is often mediated by phosphorylation of the receptor, which uncouples it from its G-protein.[1]
-
Internalization: The removal of receptors from the cell surface into the cell's interior, typically occurring over minutes to hours.[1] This can be a mechanism for either resensitization (if the receptor is recycled back to the surface) or downregulation.
-
Downregulation: A decrease in the total number of receptors in the cell, which occurs over hours to days of prolonged agonist exposure.[2] This is often due to the degradation of internalized receptors.[2][3] While these processes are typically discussed in the context of agonist treatment, prolonged antagonist treatment can lead to the opposite effect, i.e., receptor upregulation.[4]
Troubleshooting Guides
Issue 1: Decreased Potency of DOR Antagonist in Functional Assays (e.g., GTPγS binding, cAMP inhibition)
| Potential Cause | Troubleshooting Steps |
| Receptor Upregulation | 1. Perform a radioligand binding assay to quantify the number of DORs (Bmax) in your control versus chronically treated cells. An increase in Bmax suggests upregulation. 2. Perform a Western blot for DOR to visually confirm an increase in total receptor protein. |
| Agonist Contamination | 1. Test your antagonist alone in a functional assay to ensure it does not have any intrinsic agonist activity. 2. Ensure thorough washing steps to remove any residual agonists from previous treatments. |
| Changes in G-protein coupling | 1. Perform a GTPγS binding assay with a range of agonist concentrations in the presence and absence of your antagonist to determine if there is a shift in agonist potency or efficacy. 2. Use a different agonist that couples to a different G-protein subtype (if applicable to your system) to see if the antagonist's effect is specific to one signaling pathway. |
Issue 2: Inconsistent Results in Receptor Binding Assays
| Potential Cause | Troubleshooting Steps |
| Radioligand Degradation | 1. Aliquot your radioligand upon receipt and store it at the recommended temperature to minimize freeze-thaw cycles. 2. Perform a time-course experiment to ensure that the binding is at equilibrium and that the radioligand is not degrading during the incubation. |
| Improper Membrane Preparation | 1. Ensure that your membrane preparation protocol includes protease inhibitors to prevent receptor degradation. 2. Quantify the protein concentration of your membrane preparations accurately and use a consistent amount in each assay. |
| High Non-Specific Binding | 1. Optimize the concentration of the unlabeled ligand used to define non-specific binding (e.g., a high concentration of naloxone). 2. Pre-coat your filter plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for common DOR antagonists. These values can serve as a reference for your own experiments.
Table 1: Binding Affinities (Ki) and IC50 Values of Common DOR Antagonists
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Naltrindole | Delta | Radioligand Binding | ~1 | - | [5] |
| Mu | Radioligand Binding | ~160 | - | [5] | |
| Kappa | Radioligand Binding | ~630 | - | [5] | |
| Naltrindole | Delta | Antagonism of DPDPE (i.t.) | - | 4.0 µg | [6] |
| SRI-9342 | Delta | Radioligand Binding | 4.9 - 24 | - | [7] |
| SRI-45128 | Delta | Radioligand Binding | 4.9 - 24 | - | [7] |
Table 2: Agonist-Induced Receptor Internalization and Downregulation
| Agonist | Receptor | Cell Type | Internalization (% of control) | Downregulation (% of control) | Reference |
| Epinephrine | Beta-2 Adrenergic | BEAS-2B | 55 | 21.2 (fraction lost/hr) | [8] |
| Fenoterol | Beta-2 Adrenergic | BEAS-2B | 48 | 19.4 (fraction lost/hr) | [8] |
| Albuterol | Beta-2 Adrenergic | BEAS-2B | 17 | 14.8 (fraction lost/hr) | [8] |
| Ephedrine | Beta-2 Adrenergic | BEAS-2B | 0 | 8.2 (fraction lost/hr) | [8] |
Experimental Protocols
Radioligand Binding Assay for DOR
This protocol is for determining the affinity (Ki) of a test compound for the DOR by competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing DOR
-
[3H]-Naltrindole (or another suitable DOR-selective radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (DOR antagonist)
-
Unlabeled naloxone (for determining non-specific binding)
-
Glass fiber filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of your test compound.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Naltrindole (typically at its Kd concentration), and your test compound at various concentrations.
-
To determine non-specific binding, add a high concentration of unlabeled naloxone to a set of wells.
-
To determine total binding, add only [3H]-Naltrindole and buffer.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Harvest the membranes by rapid filtration through the glass fiber filter plate.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation. It can be used to determine the potency and efficacy of agonists and the potency of antagonists.[9]
Materials:
-
Cell membranes expressing DOR
-
[35S]GTPγS
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2)
-
GDP
-
DOR agonist (e.g., SNC80)
-
DOR antagonist (test compound)
-
Unlabeled GTPγS (for determining non-specific binding)
-
Glass fiber filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare dilutions of your DOR antagonist.
-
In a 96-well plate, add assay buffer, a fixed concentration of [35S]GTPγS, GDP, and your antagonist at various concentrations.
-
Add a fixed concentration of the DOR agonist to all wells except those for basal and non-specific binding.
-
To determine non-specific binding, add a high concentration of unlabeled GTPγS.
-
To determine basal binding, add no agonist.
-
Add the cell membranes to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filter plate.
-
Wash the filters with ice-cold assay buffer.
-
Determine the amount of bound [35S]GTPγS by scintillation counting.
-
Plot the agonist-stimulated [35S]GTPγS binding as a function of the antagonist concentration to determine the IC50 of the antagonist.
Western Blot for GRK and β-arrestin
This protocol is for detecting changes in the expression levels of G-protein coupled receptor kinases (GRKs) and β-arrestin, which are involved in receptor desensitization.[10]
Materials:
-
Cell lysates from control and treated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GRK (e.g., GRK2) and β-arrestin (e.g., β-arrestin-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Delta-Opioid Receptor (DOR) Signaling Pathway.
Caption: Workflow of DOR Desensitization and Internalization.
Caption: Troubleshooting Logic for Diminished Antagonist Effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonist-induced transient down-regulation of delta-opioid receptors in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent antagonism of spinal opioid receptor agonists by naloxone and naltrindole: additional evidence for delta-opioid receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of agonist-induced down-regulation of the beta(2)-adrenergic receptor in BEAS-2B cells reveals high- and low-affinity components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Changes in the expression of G protein-coupled receptor kinases and beta-arrestin 2 in rat brain during opioid tolerance and supersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Ici 216140 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bombesin/gastrin-releasing peptide (GRP) antagonist, ICI 216140.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific antagonist of the bombesin/gastrin-releasing peptide (GRP) receptors, primarily the GRP receptor (GRPR), also known as BB2. It acts by competitively inhibiting the binding of GRP and other bombesin-like peptides to their receptors, thereby blocking downstream signaling pathways. This inhibitory action prevents the physiological effects mediated by GRP, such as smooth muscle contraction, exocrine and endocrine secretions, and cell proliferation.
Q2: What are the common in vitro and in vivo applications of this compound?
A2: In vitro, this compound is frequently used to investigate the role of GRP in cell proliferation, particularly in cancer cell lines that overexpress GRP receptors, such as Swiss 3T3 cells.[1] In vivo, it has been utilized to study the physiological effects of GRP, for instance, by measuring the inhibition of bombesin-stimulated amylase secretion from the pancreas in rats.[1]
Q3: How should this compound be stored and handled?
A3: As a peptide, this compound is susceptible to degradation. It is recommended to store the lyophilized powder desiccated at -20°C.[2] For experimental use, it is advisable to prepare fresh solutions. If stock solutions are necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][4]
Q4: In what solvents can this compound be dissolved?
A4: The solubility of peptides like this compound can vary. It is generally recommended to first attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, the use of a small amount of a co-solvent such as dimethyl sulfoxide (DMSO) or a buffer with an appropriate pH may be necessary. For cellular assays, it is crucial to ensure the final concentration of any organic solvent is not toxic to the cells.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no antagonist activity observed | 1. Peptide Degradation: Improper storage or handling. | 1. Ensure the peptide has been stored correctly at -20°C and protected from moisture.[2] Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.[3][4] |
| 2. Incorrect Concentration: Errors in calculation or dilution. | 2. Verify the molecular weight and recalculate the concentration. Consider performing a concentration determination assay for the stock solution. | |
| 3. Cell Line Unresponsive: Low or no expression of GRP receptors. | 3. Confirm GRP receptor expression in your cell line using techniques like RT-PCR, Western blot, or radioligand binding assays. | |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. | 1. Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding. |
| 2. Peptide Adsorption: The peptide may be sticking to plasticware. | 2. Consider using low-adhesion plasticware or pre-coating plates with a blocking agent like bovine serum albumin (BSA). | |
| 3. Assay Conditions: Fluctuations in temperature, pH, or incubation times. | 3. Standardize all assay parameters and ensure consistent timing for all steps. | |
| Unexpected cellular toxicity | 1. Solvent Toxicity: High concentration of DMSO or other solvents. | 1. Prepare a vehicle control with the same concentration of the solvent to assess its effect on cell viability. Keep the final solvent concentration below 0.5%. |
| 2. Peptide Contamination: Presence of endotoxins or trifluoroacetic acid (TFA) from synthesis.[4] | 2. Use endotoxin-free reagents and consider TFA removal services from the peptide supplier if assays are sensitive.[4] |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of in vivo efficacy | 1. Poor Bioavailability/Pharmacokinetics: Rapid degradation or clearance of the peptide. | 1. Consider different routes of administration (e.g., subcutaneous, intravenous) or the use of delivery vehicles like osmotic pumps for continuous infusion.[5] |
| 2. Insufficient Dose: The administered dose may be too low for the animal model. | 2. Perform a dose-response study to determine the optimal effective dose. A study in rats showed efficacy at 2.0 mg/kg subcutaneously.[1] | |
| 3. Animal Model: The chosen animal model may not be appropriate. | 3. Ensure the animal model expresses the target receptor and exhibits the desired physiological response to GRP agonists. | |
| High inter-animal variability | 1. Inconsistent Dosing: Variations in injection volume or technique. | 1. Use precise injection techniques and ensure all animals receive the correct dose relative to their body weight. |
| 2. Biological Variation: Differences in age, weight, or health status of the animals. | 2. Use animals of the same age, sex, and from the same supplier. Acclimatize animals to the experimental conditions before starting the study. |
Quantitative Data
| Parameter | Value | Experimental System | Reference |
| IC50 | ~2 nM | GRP receptor-mediated growth response in Swiss 3T3 cells | --INVALID-LINK--[1] |
| In Vivo Effective Dose | 2.0 mg/kg (s.c.) | Inhibition of bombesin-stimulated amylase secretion in rats | --INVALID-LINK--[1] |
Experimental Protocols
In Vitro: Competitive Binding Assay
-
Cell Culture: Culture a GRP receptor-expressing cell line (e.g., Swiss 3T3) to ~80-90% confluency.
-
Cell Preparation: Harvest the cells and prepare a cell suspension or membrane preparation.
-
Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled GRP agonist (e.g., [125I]-GRP).
-
Competitive Inhibition: Add increasing concentrations of this compound to the wells. Include a control with no antagonist and a non-specific binding control with a high concentration of unlabeled GRP.
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to reach binding equilibrium.
-
Washing: Wash the wells to remove unbound radioligand.
-
Detection: Measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
In Vivo: Inhibition of Amylase Secretion in Rats
-
Animal Acclimatization: Acclimatize male rats to the experimental conditions for at least one week.
-
Fasting: Fast the rats overnight with free access to water.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent.
-
Treatment Administration: Administer this compound (e.g., 2.0 mg/kg) via subcutaneous injection. Control animals should receive a vehicle injection.[1]
-
Agonist Challenge: After a predetermined time, administer a bombesin analogue to stimulate amylase secretion.
-
Sample Collection: Collect pancreatic juice or blood samples at various time points.
-
Amylase Assay: Measure the amylase concentration in the collected samples using a commercially available kit.
-
Data Analysis: Compare the amylase levels between the this compound-treated group and the control group to determine the inhibitory effect.
Visualizations
Caption: GRP Receptor Signaling Pathway and Inhibition by this compound.
Caption: General In Vitro Experimental Workflow for this compound.
References
- 1. N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (this compound) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 216,140 | CAS 124001-41-8 | ICI216140 | Tocris Bioscience [tocris.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. Antagonists of bombesin/gastrin-releasing peptides as adjuncts to agonists of luteinizing hormone-releasing hormone in the treatment of experimental prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Ici 216140 degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the degradation of ICI 216140 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems observed when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity | Degradation due to improper storage, pH instability, or oxidation. | Prepare fresh solutions before use. Store stock solutions at -20°C or -80°C. Optimize the pH of the buffer system (typically between pH 3-5 for peptides) and consider using antioxidants.[1] |
| Precipitate formation in solution | Aggregation of the peptide. | Decrease the peptide concentration.[2][3] Adjust the pH or ionic strength of the solution.[1] Consider the use of excipients such as sugars or polyols.[4] |
| Discoloration of the solution | Oxidation of the peptide, particularly residues like Met, Cys, His, Trp, and Tyr.[4] | Prepare solutions in degassed buffers.[1] Store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to light. |
| Inconsistent experimental results | Inconsistent solution preparation or handling. Degradation during the experiment. | Follow a standardized protocol for solution preparation. Minimize the time solutions are kept at room temperature. Perform experiments under controlled temperature conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: As a peptide-based compound, the primary factors contributing to the degradation of this compound in solution include:
-
pH: Non-optimal pH can lead to hydrolysis of peptide bonds and deamidation. A pH range of 3-5 is often optimal for peptide stability.[1]
-
Temperature: Higher temperatures accelerate chemical degradation reactions such as hydrolysis, oxidation, and deamidation.[4]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by dissolved oxygen or contaminating peroxides.[4]
-
Hydrolysis: Peptide bonds, particularly those involving aspartic acid, are prone to cleavage through hydrolysis.[4]
-
Aggregation: Peptides can self-associate to form aggregates, which can lead to loss of activity and precipitation.[2][3]
-
Light Exposure: Exposure to UV or fluorescent light can induce photo-oxidation and degradation.
Q2: How should I prepare and store stock solutions of this compound?
A2: To ensure maximum stability:
-
Solvent Selection: Use high-purity solvents and degassed buffers to minimize oxidative damage.
-
pH Control: Prepare solutions in a buffer system that maintains an optimal pH, generally between 3 and 5 for peptides.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.
-
Protection from Light: Store solutions in amber vials or cover them with aluminum foil to protect from light.
Q3: What excipients can be used to improve the stability of this compound in solution?
A3: Several types of excipients can enhance peptide stability:
-
Sugars and Polyols: (e.g., sucrose, trehalose, mannitol) can stabilize the peptide structure.[4]
-
Amino Acids: Certain amino acids can act as cryoprotectants or antioxidants.[4]
-
Buffers: The choice of buffer is critical for maintaining the desired pH and can influence the rate of degradation.[1]
-
Antioxidants: (e.g., ascorbic acid, methionine) can be added to minimize oxidation.
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general method for evaluating the stability of this compound under different conditions.
1. Solution Preparation: a. Prepare a stock solution of this compound in a suitable buffer at a known concentration. b. Divide the stock solution into several aliquots to be stored under different conditions (e.g., varying pH, temperature, light exposure).
2. Storage Conditions: a. Temperature: Store aliquots at -20°C, 4°C, and room temperature (20-25°C). b. pH: Prepare solutions in buffers with different pH values (e.g., pH 3, 5, 7, 9). c. Light Exposure: Store a set of aliquots in the dark (wrapped in foil) and another set exposed to ambient light.
3. Time Points: a. Collect samples from each condition at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
4. Analysis: a. At each time point, analyze the samples for the remaining concentration of intact this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC). b. Assess the biological activity of the remaining compound using a relevant bioassay.
5. Data Analysis: a. Plot the concentration of intact this compound versus time for each condition. b. Calculate the degradation rate constant and half-life for each condition.
Visualizations
Caption: Factors and pathways contributing to this compound degradation in solution.
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Interpreting Experimental Results
Disclaimer: This document is intended for research professionals. All compounds mentioned are for laboratory research use only.
A critical aspect of experimental science is the correct identification and application of research tools. The compound of interest, ICI 216140, is a potent and selective antagonist for the bombesin/gastrin-releasing peptide (GRP) receptor.[1] It is not a delta-opioid receptor agonist. This guide has been structured to first provide a comprehensive technical support center for This compound in its correct context as a bombesin/GRP receptor antagonist.
Recognizing the user's interest in the delta-opioid receptor system, a second section has been included that addresses the interpretation of unexpected results with representative delta-opioid receptor modulators, such as the antagonist naltrindole and the inverse agonist ICI 174,864 .
Part 1: this compound - A Bombesin/GRP Receptor Antagonist
This section provides troubleshooting guides and FAQs for this compound, a potent antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor, also known as the BB2 receptor.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a synthetic peptide analogue of bombesin/GRP. It acts as a competitive antagonist at the GRP receptor (GRPR or BB2), blocking the binding of endogenous ligands like Gastrin-Releasing Peptide.[1] This inhibition prevents the activation of downstream signaling pathways, such as the phospholipase C cascade.[2][3]
Q2: What are the common applications of this compound in research? A2: this compound is used to investigate the physiological and pathophysiological roles of the GRP receptor. These include studies on gastrointestinal functions, central nervous system processes like memory and behavior, and the growth of certain tumors that overexpress GRP receptors, such as some lung, colon, and prostate cancers.[2][4][5]
Q3: How should this compound be stored and reconstituted? A3: As a peptide, this compound should be stored desiccated at -20°C. For reconstitution, refer to the manufacturer's specific instructions, but typically it involves dissolving the peptide in a sterile, aqueous buffer.
Troubleshooting Unexpected Results with this compound
Q: My in vitro assay shows that this compound is less potent than expected. What could be the cause? A: Several factors could contribute to lower-than-expected potency:
-
Peptide Degradation: Ensure the peptide has been stored correctly and that reconstituted solutions are not stored for extended periods or subjected to multiple freeze-thaw cycles.
-
Assay Conditions: The IC50 of an antagonist is dependent on the concentration of the agonist used in the assay. Verify the concentration of GRP or bombesin. High agonist concentrations will require higher antagonist concentrations to achieve inhibition.
-
Cell Line Receptor Density: The level of GRP receptor expression in your cell line can influence the apparent potency. Low receptor numbers might require more sensitive readout methods.
-
Solubility Issues: Confirm that the peptide is fully dissolved in your assay buffer. Aggregation can reduce the effective concentration.
Q: I am observing unexpected physiological effects in my in vivo model after administering this compound. How do I interpret this? A: Unexpected in vivo effects can arise from several sources:
-
Off-Target Effects: While potent for the GRP receptor, cross-reactivity with other receptors at high concentrations cannot be entirely ruled out. Consider performing counter-screens with related bombesin receptor subtypes (e.g., BB1 or the orphan BB3 receptor).
-
Metabolism: The peptide may be metabolized in vivo, and its metabolites could have different activity profiles.
-
Complex Physiology: The GRP receptor system is involved in numerous physiological processes.[4][6] The observed effect might be a genuine, but previously uncharacterized, downstream consequence of GRP receptor blockade in your specific model. Consider measuring hormonal changes or other biomarkers related to GRP function to understand the systemic impact.
Q: In my tumor xenograft model, this compound did not inhibit tumor growth as effectively as published literature suggests. Why might this be? A: Efficacy in tumor models can be highly variable:
-
Tumor Receptor Expression: Verify the expression level of the GRP receptor in your specific tumor model. Lack of expression will result in a lack of efficacy.
-
Pharmacokinetics: The delivery, distribution, and half-life of the peptide in your animal model may differ. The dosing regimen (dose, frequency, route of administration) may need optimization. For instance, subcutaneous administration at 2.0 mg/kg has been shown to be effective in reducing bombesin-stimulated amylase secretion in rats.[1]
-
Tumor Microenvironment: The growth of some tumors may be less dependent on GRP receptor signaling than others, even if the receptor is present. The tumor may have activated alternative growth pathways.
Data Presentation
| Compound | Target Receptor | Action | IC50 (in vitro) | Effective in vivo Dose |
| This compound | GRP Receptor (BB2) | Antagonist | ~2 nM (in Swiss 3T3 cells)[1] | 2.0 mg/kg (s.c. in rats)[1] |
Experimental Protocols
Protocol 1: In Vitro GRP Receptor Competition Binding Assay
-
Cell Culture: Culture cells expressing the GRP receptor (e.g., PC3 cells, Swiss 3T3 cells, or transfected HEK293 cells) to ~80-90% confluency.
-
Membrane Preparation (Optional): Homogenize cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane fraction in binding buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled GRP receptor agonist (e.g., ¹²⁵I-GRP) to each well.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. Include controls for total binding (radiolabel only) and non-specific binding (radiolabel + a high concentration of unlabeled GRP).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Washing: Rapidly wash the wells with ice-cold buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity in each well using a gamma counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50.
Protocol 2: In Vivo Administration of a Peptide Antagonist
-
Animal Model: Use an appropriate animal model (e.g., mice or rats) for your study (e.g., a tumor xenograft model).
-
Compound Preparation: Reconstitute this compound in a sterile, vehicle-compatible solution (e.g., saline).
-
Administration: Administer the peptide via a suitable route. Subcutaneous (s.c.) injection is common for peptides to achieve sustained release. Dosing will need to be optimized, but a starting point could be based on published data (e.g., 2.0 mg/kg).[1]
-
Agonist Challenge (Optional): To confirm antagonist activity, a GRP receptor agonist can be administered after the antagonist, and a relevant physiological endpoint (e.g., amylase secretion, behavioral change) can be measured.
-
Monitoring: Monitor the animals for the desired therapeutic effect (e.g., tumor size reduction) and any potential adverse effects over the course of the study.
-
Tissue Collection: At the end of the study, tissues can be collected for further analysis (e.g., biomarker analysis, receptor occupancy studies).
Mandatory Visualizations
Caption: GRP/Bombesin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for validating a receptor antagonist.
Part 2: Delta-Opioid Receptor Modulators
This section addresses the interpretation of unexpected results for compounds acting on the delta-opioid receptor (DOR), using the selective antagonist naltrindole and the peptidic inverse agonist ICI 174,864 as examples.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a delta-opioid receptor antagonist and an inverse agonist? A1: A neutral antagonist , like naltrindole, binds to the receptor and blocks the action of an agonist (e.g., enkephalin) but has no intrinsic activity of its own.[7] An inverse agonist , like ICI 174,864, also blocks agonists but additionally suppresses the basal, constitutive activity of the receptor, producing an effect opposite to that of an agonist.[8][9]
Q2: What is the primary signaling pathway for the delta-opioid receptor? A2: The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).[10] Activation of this pathway typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[10][11]
Q3: Can delta-opioid ligands have effects not mediated by opioid receptors? A3: Yes. Some studies have shown that certain compounds, such as naltrindole, can exert effects (e.g., immunosuppression) that are independent of the three classical opioid receptors (mu, delta, kappa), suggesting the existence of non-opioid targets.[12]
Troubleshooting Unexpected Results with DOR Modulators
Q: My delta-opioid antagonist is showing some agonist-like activity. Is this possible? A: Yes, this is a known phenomenon for some compounds under specific conditions:
-
Partial Agonism: Some antagonists can act as partial agonists, especially at high concentrations or in systems with high receptor expression and spare receptors. For example, ICI 174,864 can exhibit partial agonist activity at high concentrations.
-
Receptor Dimerization: Opioid receptors can form heterodimers (e.g., mu-delta). A ligand's pharmacology can be different at a heterodimer compared to a homodimer.
-
Biased Agonism: The compound might be acting as a biased agonist, activating one signaling pathway (e.g., β-arrestin recruitment) while blocking another (e.g., G-protein signaling).
Q: I am using ICI 174,864 as an antagonist, but I see an increase in cAMP levels. Why? A: This is the expected behavior of an inverse agonist in a system with basal Gαi/o activity. The delta-opioid receptor has some level of constitutive (agonist-independent) activity that suppresses adenylyl cyclase. By inhibiting this basal activity, an inverse agonist like ICI 174,864 removes the tonic inhibition, leading to an increase in cAMP levels, particularly when adenylyl cyclase is stimulated (e.g., by forskolin).[8]
Q: Naltrindole potentiated the lethal effects of cocaine in my animal model, which was unexpected. How can this be explained? A: This highlights the complexity of central nervous system pharmacology. This specific effect has been documented and is believed to occur via a central mechanism of action, possibly involving cardiovascular function changes, rather than a simple blockade of opioid-mediated reward pathways.[13] It underscores that blocking a receptor system can have counterintuitive systemic effects due to the disruption of complex homeostatic balances.
Data Presentation
| Compound | Target Receptor | Action | pKi | Notes |
| ICI 174,864 | Delta-Opioid | Inverse Agonist[8][9] | 7.4[14] | Peptide, selective for delta over mu. Can show partial agonism at high concentrations. |
| Naltrindole | Delta-Opioid | Antagonist[7] | ~8.5-9.5 | Highly potent and selective non-peptide antagonist.[7] |
Experimental Protocols
Protocol 3: Functional Assay to Differentiate Antagonist vs. Inverse Agonist (cAMP Assay)
-
Cell Culture: Use a cell line stably expressing the delta-opioid receptor (e.g., HEK293/DOR or NG108-15 cells).
-
Cell Plating: Seed cells into a 96-well plate and grow to near confluency.
-
Pre-treatment: Incubate the cells with increasing concentrations of your test compound (e.g., ICI 174,864 or naltrindole) for 15-30 minutes in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Add a fixed concentration of an adenylyl cyclase stimulator, such as forskolin, to all wells. Include a control group treated with a DOR agonist (e.g., DPDPE) to confirm Gαi coupling (this should decrease cAMP).
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
Analysis:
-
A DOR agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP.
-
A neutral antagonist (like naltrindole) will have no effect on its own but will block the agonist-induced decrease.
-
An inverse agonist (like ICI 174,864) will cause a dose-dependent increase in forskolin-stimulated cAMP above the level seen with forskolin alone.[8]
-
Mandatory Visualizations
References
- 1. N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (this compound) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 3. GRPR gastrin releasing peptide receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrin-releasing peptide - Wikipedia [en.wikipedia.org]
- 6. The gastrin-releasing peptide receptor as a therapeutic target in central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naltrindole - Wikipedia [en.wikipedia.org]
- 8. Inverse agonistic effect of ICI-174,864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunosuppression by delta-opioid antagonist naltrindole: delta- and triple mu/delta/kappa-opioid receptor knockout mice reveal a nonopioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Naltrindole, a selective delta-opioid receptor antagonist, potentiates the lethal effects of cocaine by a central mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. δ receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Refining Ici 216140 Delivery Methods in Animal Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of Ici 216140 for animal-based studies. The following information, presented in a question-and-answer format, addresses common challenges and provides practical guidance for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent antagonist of the bombesin/gastrin-releasing peptide (BN/GRP) receptor. Its principal mode of action is to competitively block the binding of endogenous ligands like bombesin and GRP to their receptors, thereby inhibiting the associated downstream signaling pathways.
Q2: What are the recommended administration routes for this compound in animal models?
A2: Based on preclinical data, subcutaneous (SC) administration has proven effective for in vivo studies.[1] Alternative parenteral routes such as intraperitoneal (IP) and intravenous (IV) injections may also be considered, although these methods might necessitate specific formulation strategies to ensure stability and bioavailability.
Q3: What is a suggested effective dose of this compound in rats?
A3: A prior study has indicated that a subcutaneous dose of 2.0 mg/kg of this compound effectively counteracted bombesin-stimulated amylase secretion in rats.[1] It is important to note that the optimal dosage can differ based on the specific animal model, experimental objectives, and the formulation used. A dose-response study is highly recommended to ascertain the most effective dose for your particular research context.
Q4: What are the typical challenges encountered when delivering peptide-based compounds like this compound?
A4: The delivery of peptide therapeutics such as this compound often presents several obstacles:
-
Poor Stability: Peptides are often susceptible to degradation by proteases, as well as by fluctuations in pH and oxidative stress.[2][3][4]
-
Short Biological Half-life: Many peptides are rapidly cleared from the bloodstream, which may necessitate frequent dosing.[2]
-
Low Bioavailability: Inefficient absorption across biological membranes can diminish the efficacy of certain administration routes.[2][5]
-
Solubility Constraints: Some peptides exhibit limited solubility in standard aqueous solutions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Absence of Expected Biological Effect | 1. Insufficient Dosage: The administered dose may be below the therapeutic threshold. | - Conduct a dose-response study to identify the optimal effective dose for your model. |
| 2. Compound Degradation: The peptide may have degraded during storage or after being prepared in solution. | - Ensure the lyophilized peptide is stored correctly (typically at -20°C or -80°C).- Prepare solutions fresh before each experiment.- Minimize freeze-thaw cycles of stock solutions.[4] | |
| 3. Improper Administration Technique: The injection may not have been delivered to the intended site. | - Verify that personnel are adequately trained in the chosen administration technique.- Double-check the injection volume and final concentration. | |
| Localized Irritation or Inflammation at the Injection Site | 1. Formulation Issues: The vehicle, pH, or tonicity of the formulation could be causing a local reaction. | - Utilize a biocompatible and isotonic vehicle, such as sterile saline or phosphate-buffered saline (PBS).- Adjust the pH of the final solution to be near physiological pH (7.2-7.4). |
| 2. High Local Concentration: A highly concentrated injection volume may lead to localized toxicity. | - If feasible, lower the concentration and increase the injection volume, while staying within the acceptable limits for the animal model. | |
| Precipitation of the Peptide in Solution | 1. Poor Solubility: The peptide may not be readily soluble in the selected solvent. | - Refer to the manufacturer's datasheet for recommended solvents.- Consider initially dissolving the peptide in a small quantity of a suitable organic solvent (e.g., DMSO), followed by dilution in an aqueous buffer. Note: Ensure the final concentration of the organic solvent is well-tolerated and non-toxic to the animals. |
| 2. pH-Dependent Solubility: The solubility of the peptide may be influenced by the pH of the solution. | - Empirically test the solubility of the peptide across a range of pH values to determine the optimal conditions. |
Experimental Protocols
Protocol 1: Reconstitution and Dilution of this compound
-
Reconstitution of Lyophilized Peptide:
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature.
-
Reconstitute the peptide using a sterile and appropriate solvent. The manufacturer's instructions should be followed, but sterile water or an initial solubilization in a minimal amount of DMSO followed by dilution in sterile saline are common starting points.
-
Gently swirl the vial or use a pipette to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent potential aggregation.
-
-
Preparation of Working Solution:
-
Dilute the reconstituted stock solution to the final desired concentration using a sterile, isotonic vehicle like PBS or 0.9% saline.
-
The final concentration should be calculated to deliver the target dose in an appropriate injection volume for the specific animal model being used (refer to Table 1).
-
Protocol 2: Subcutaneous (SC) Administration in a Rat Model
-
Animal Preparation and Restraint:
-
Gently yet securely restrain the rat.
-
Identify the injection site, which is typically the loose skin over the dorsal midline, between the scapulae.
-
-
Injection Procedure:
-
Gently lift the skin to create a "tent."
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the tented skin, ensuring it is parallel to the body surface.
-
Perform a slight aspiration to confirm the needle is not in a blood vessel.
-
Slowly and steadily inject the this compound solution.
-
Carefully withdraw the needle and apply gentle pressure to the injection site if needed.
-
-
Post-Injection Monitoring:
-
Closely monitor the animal for any signs of adverse reactions, both systemic and at the local injection site.
-
Data Presentation
Table 1: General Guidelines for Injection Volumes in Rodent Models
| Route of Administration | Mouse (20-30g) | Rat (200-300g) |
| Subcutaneous (SC) | 100 - 200 µL | 1 - 2 mL |
| Intraperitoneal (IP) | 200 - 500 µL | 2 - 5 mL |
| Intravenous (IV) - Tail Vein | 50 - 100 µL | 0.5 - 1 mL |
Disclaimer: These are general recommendations. Always consult and adhere to your institution's specific Institutional Animal Care and Use Committee (IACUC) guidelines for administration volumes.
Visualizations
Caption: GRP/Bombesin signaling and the inhibitory action of this compound.
Caption: A generalized workflow for conducting in vivo studies using this compound.
References
- 1. N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (this compound) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basics and recent advances in peptide and protein drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Ici 216140 in storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, storage, and handling of ICI 216140, a potent GRP/bombesin receptor 2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be stored desiccated at -20°C or -80°C.[1] Following these conditions will ensure the stability of the peptide.
Q2: How should I reconstitute lyophilized this compound?
A2: It is recommended to briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the peptide with a sterile, high-purity solvent such as sterile water, PBS, or DMSO. Gently agitate or swirl the vial to dissolve the contents; avoid vigorous shaking to prevent aggregation. For biological experiments, ensure the chosen solvent is compatible with your assay.
Q3: What is the stability of this compound once reconstituted in a solvent?
A3: The stability of reconstituted this compound depends on the solvent and storage temperature. When reconstituted and stored at -80°C, the solution is expected to be stable for up to 6 months. If stored at -20°C, it is recommended to use the solution within 1 month.[1] For short-term storage (days), solutions can be kept at 4°C. It is advisable to prepare fresh solutions for optimal results and avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Q4: Can I store reconstituted this compound at room temperature?
A4: It is not recommended to store reconstituted solutions of this compound at room temperature for extended periods, as this can lead to degradation. For immediate use in experiments, solutions can be kept at room temperature for a few hours.
Q5: What are potential signs of this compound degradation?
A5: Degradation may not be visually apparent. The most reliable method to assess the integrity of the peptide is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the main peak area and the appearance of new peaks can indicate degradation. Loss of biological activity in your experimental assay can also be an indicator of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity in the assay. | 1. Peptide Degradation: Improper storage or handling of the stock solution. 2. Incorrect Concentration: Errors in reconstitution or dilution. 3. Assay Conditions: Suboptimal pH, temperature, or buffer composition. 4. Oxidation: Peptides containing residues like Met, Cys, or Trp are prone to oxidation.[2] | 1. Prepare a fresh stock solution from lyophilized powder. Avoid multiple freeze-thaw cycles. 2. Verify calculations and ensure accurate pipetting. 3. Optimize assay parameters and ensure all reagents are fresh. 4. Use degassed buffers and consider adding antioxidants if oxidation is suspected. |
| Precipitation observed in the stock solution. | 1. Low Solubility: The peptide may have limited solubility in the chosen solvent. 2. Aggregation: Improper reconstitution (e.g., vigorous shaking). 3. Incorrect Storage: Storage at an inappropriate temperature. | 1. Try a different solvent, such as DMSO for higher concentration stocks, followed by dilution in an aqueous buffer. 2. Reconstitute a fresh vial, ensuring gentle mixing. 3. Ensure the stock solution is stored at the recommended temperature. |
| Variability between experimental replicates. | 1. Inconsistent Pipetting: Inaccurate dispensing of the peptide solution. 2. Edge Effects in Plates: Evaporation from wells on the outer edges of a microplate. 3. Cell Culture Health: Inconsistent cell health or density across the experiment. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Avoid using the outermost wells of the plate or fill them with a buffer to minimize evaporation. 3. Ensure uniform cell seeding and healthy cell monolayers. |
Long-Term Stability Data Summary
The following tables summarize the recommended storage conditions and expected stability for this compound.
Table 1: Storage of Lyophilized this compound
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Long-term | Store in a desiccator. |
| -80°C | Long-term | Store in a desiccator for optimal stability. |
Table 2: Storage of Reconstituted this compound Solution
| Storage Temperature | Recommended Duration | Solvent | Notes |
| -80°C | Up to 6 months[1] | DMSO, Sterile Water, or appropriate buffer | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[1] | DMSO, Sterile Water, or appropriate buffer | Aliquot to avoid freeze-thaw cycles. |
| 4°C | 24-48 hours | Sterile aqueous buffer | For short-term use. |
| Room Temperature | A few hours | Sterile aqueous buffer | For immediate experimental use only. |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol outlines a general method for assessing the stability of this compound in a solution over time.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, sterile water, or PBS)
- HPLC system with a UV detector
- Reversed-phase C18 column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
- Temperature-controlled incubator or water bath
2. Sample Preparation:
- Reconstitute lyophilized this compound to a known concentration (e.g., 1 mg/mL) in the desired solvent.
- Aliquot the solution into several sterile microcentrifuge tubes.
- Store the aliquots at the desired storage temperatures (e.g., 4°C, room temperature, 37°C).
3. HPLC Analysis:
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.
- Inject a standard volume of the sample onto the HPLC system.
- Run a linear gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes.
- Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
4. Data Analysis:
- Integrate the peak area of the intact this compound at each time point.
- Calculate the percentage of the remaining intact peptide relative to the initial time point (t=0).
- The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Visualizations
Experimental Workflow for Stability Assessment
References
Validation & Comparative
A Comparative Guide to the Efficacy of Bombesin Inhibitors: Ici 216140 vs. Other Key Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Ici 216140 with other prominent bombesin inhibitors, including RC-3095, PD 176252, and BIM-26226. The information is compiled from various studies to offer a comprehensive overview for researchers in oncology, neuroscience, and gastroenterology where bombesin receptors are key therapeutic targets.
Introduction to Bombesin and its Receptors
Bombesin is a peptide that, along with its mammalian counterparts gastrin-releasing peptide (GRP) and neuromedin B (NMB), exerts a wide range of physiological effects by activating a family of G protein-coupled receptors (GPCRs). There are three main subtypes of bombesin receptors: the GRP receptor (GRPR or BB2), the NMB receptor (NMBR or BB1), and the orphan receptor BRS-3 (BB3). These receptors are implicated in numerous physiological processes and are often overexpressed in various cancers, making them attractive targets for drug development.
The Bombesin Receptor Signaling Pathway
Bombesin receptors primarily couple to the Gαq subunit of heterotrimeric G proteins. Upon ligand binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including cell proliferation, smooth muscle contraction, and hormone secretion.[1]
Comparative Efficacy of Bombesin Inhibitors
The following tables summarize the available quantitative data on the efficacy of this compound and other selected bombesin inhibitors. It is important to note that the data is collated from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
In Vitro Potency
| Inhibitor | Receptor Target(s) | Potency (IC₅₀ / Kᵢ) | Cell Line / Tissue | Reference |
| This compound | GRP Receptor (BB2) | IC₅₀ ≈ 2 nM | Swiss 3T3 cells | [2][3] |
| RC-3095 | GRP Receptor (BB2) | Not specified in provided results | Various cancer cell lines | [4][5] |
| PD 176252 | NMBR (BB1) & GRPR (BB2) | Kᵢ = 0.15 nM (BB1), Kᵢ = 1.0 nM (BB2) | Human receptors | [6] |
| BIM-26226 | GRP Receptor (BB2) | IC₅₀ = 6 nM (GRPR binding); IC₅₀ = 0.2-0.3 nM (amylase release) | AR4-2J cells | [7][8] |
In Vivo Efficacy
| Inhibitor | Animal Model | Effect | Reference |
| This compound | Rat | Reduced bombesin-stimulated pancreatic amylase secretion | [3] |
| RC-3095 | Nude mice with human gastric cancer xenografts | Inhibited tumor growth | [5] |
| BIM-26226 | Rat with pancreatic cancer | Inhibited GRP-stimulated tumor growth | [7] |
Key Experimental Protocols
The efficacy of bombesin inhibitors is primarily determined through in vitro binding and functional assays, followed by in vivo studies to assess their therapeutic potential.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for the bombesin receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line overexpressing the target bombesin receptor (e.g., Swiss 3T3 cells for GRPR) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled bombesin agonist (e.g., ¹²⁵I-GRP) and a range of concentrations of the unlabeled inhibitor being tested.
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the inhibitor concentration. The IC₅₀ (the concentration of inhibitor that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium.
Methodology:
-
Cell Culture: Cells expressing the target bombesin receptor are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the bombesin inhibitor.
-
Agonist Stimulation: A fixed concentration of a bombesin agonist (e.g., bombesin or GRP) is added to the wells to stimulate calcium release.
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and an IC₅₀ value is determined.
Discussion and Conclusion
This compound is a potent and selective GRP receptor (BB2) antagonist with a reported IC₅₀ in the low nanomolar range.[2][3] When compared to other notable bombesin inhibitors, its potency appears to be in a similar range to that of BIM-26226 and the BB2 receptor affinity of PD 176252.
-
PD 176252 stands out for its high affinity for both BB1 and BB2 receptors, making it a dual antagonist.[6] This could be advantageous in contexts where both receptor subtypes play a role.
-
BIM-26226 has demonstrated high potency in functional assays, effectively antagonizing bombesin-stimulated amylase release at sub-nanomolar concentrations.[7][8]
-
RC-3095 has been extensively studied in vivo and has shown significant anti-tumor activity in various cancer models.[5]
The choice of the most suitable bombesin inhibitor will depend on the specific research or therapeutic application. For studies requiring high selectivity for the GRP receptor, this compound and BIM-26226 are strong candidates. If targeting both BB1 and BB2 receptors is desired, PD 176252 would be a more appropriate choice. For in vivo studies focused on anti-cancer efficacy, the extensive data available for RC-3095 makes it a valuable reference compound.
Further head-to-head comparative studies are warranted to definitively establish the relative potency and efficacy of these inhibitors under identical experimental conditions. Such studies would be invaluable for guiding the selection of the optimal bombesin antagonist for future preclinical and clinical development.
References
- 1. Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (this compound) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of BIM26226, a potent and specific bombesin receptor antagonist, on amylase release and binding of bombesin-like peptides to AR4-2J cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of ICI 216140: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a molecular probe is paramount. This guide provides a comprehensive comparison of ICI 216140, a potent bombesin receptor antagonist, with other commonly used alternatives. By presenting available experimental data and detailed protocols, this document aims to facilitate informed decisions in experimental design and drug development.
This compound has been identified as a powerful antagonist of the gastrin-releasing peptide (GRP) receptor, also known as the bombesin receptor subtype 2 (BB2). Its utility in research is contingent on its specificity for this target. This guide delves into the available data to validate the specificity of this compound, comparing it with other known bombesin receptor antagonists, RC-3095 and BIM-26226.
Comparative Analysis of Bombesin Receptor Antagonists
To objectively assess the specificity of this compound, its binding affinity for the primary target (BB2 receptor) and potential off-targets, particularly other bombesin receptor subtypes (BB1 and BB3), must be quantified and compared with those of alternative compounds.
| Compound | Target Receptor | Binding Affinity (IC50/Ki) | Selectivity Profile |
| This compound | BB2 (GRP Receptor) | ~2 nM (IC50) | High potency for BB2. Quantitative data on binding to BB1, BB3, and other GPCRs is not readily available in the reviewed literature, highlighting a need for further characterization. |
| RC-3095 | BB2 (GRP Receptor) | High Affinity (Qualitative) | Described as a selective GRP receptor antagonist. Quantitative binding data across bombesin receptor subtypes is not consistently reported. |
| BIM-26226 | BB2 (GRP Receptor) | 6 nM (IC50) | Demonstrates high affinity for the GRP receptor. Its specificity against BB1 and BB3 receptors requires further direct comparative studies. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of bombesin receptor signaling and the workflows for key experimental assays used to characterize antagonists like this compound.
Caption: Bombesin Receptor (BB2) Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflows for Characterizing Bombesin Receptor Antagonists.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells expressing the bombesin receptor of interest (e.g., CHO-K1 or HEK293 cells stably transfected with the human BB2 receptor).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [125I-Tyr4]-bombesin) to each well.
-
Add increasing concentrations of the unlabeled competitor (e.g., this compound, RC-3095, or BIM-26226).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream signaling event of BB2 receptor activation.
1. Cell Preparation:
-
Plate cells expressing the BB2 receptor in a black, clear-bottom 96-well plate and grow to confluence.
-
On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells to allow for dye uptake and de-esterification.
2. Antagonist Incubation:
-
Add varying concentrations of the antagonist (e.g., this compound) to the wells and incubate for a defined period to allow for receptor binding.
3. Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of a bombesin receptor agonist (e.g., GRP) into each well to stimulate the receptor.
-
Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.
4. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a percentage of the maximal agonist response against the logarithm of the antagonist concentration.
-
Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
Conclusion
This compound is a potent antagonist of the BB2 receptor. While its high affinity for this target is well-documented, a comprehensive, publicly available selectivity profile against other bombesin receptor subtypes and a broader panel of GPCRs is currently lacking. The provided experimental protocols for radioligand binding and calcium mobilization assays offer a robust framework for researchers to independently validate the specificity of this compound and compare it directly with alternatives like RC-3095 and BIM-26226 within their own experimental systems. Such validation is a critical step in ensuring the reliability and interpretability of research findings that utilize this compound.
Comparative Analysis of ICI 216140 Cross-Reactivity with Bombesin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bombesin receptor antagonist, ICI 216140, with a focus on its cross-reactivity profile. While comprehensive screening data against a wide array of unrelated receptors is not publicly available, this document summarizes the known interactions of this compound with the bombesin receptor family and outlines the standard experimental procedures used to determine receptor selectivity.
Introduction to this compound
This compound is a potent and selective antagonist of the bombesin receptor subtype 2 (BB2), also known as the gastrin-releasing peptide (GRP) receptor.[1][2][3] It is a peptide analog that has been instrumental in characterizing the physiological roles of the GRP receptor. The bombesin receptor family consists of three main subtypes in mammals: BB1 (neuromedin B receptor), BB2 (GRP receptor), and the orphan receptor BB3.[4][5][6] These G protein-coupled receptors (GPCRs) are involved in a variety of physiological processes, and their dysregulation has been implicated in various diseases, including cancer.[7][8]
Quantitative Comparison of Receptor Affinity
Due to the limited availability of public data on the broad cross-reactivity of this compound, this table focuses on its known high-affinity target, the BB2 receptor, and provides a framework for comparison with other bombesin receptor subtypes. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand.
| Receptor Subtype | Ligand | Affinity (IC50) | Reference |
| Bombesin Receptor 2 (BB2/GRPR) | This compound | 2 nM | [1][2][3] |
| Bombesin Receptor 1 (BB1/NMBR) | This compound | Data not available | |
| Bombesin Receptor 3 (BB3) | This compound | Data not available |
Note: The lack of available data for BB1 and BB3 receptors highlights a gap in the publicly accessible characterization of this compound. Further studies are required to definitively determine its selectivity profile across the entire bombesin receptor family.
Signaling Pathways
The BB1 and BB2 bombesin receptor subtypes primarily signal through the Gq/11 and G12/13 families of G-proteins.[6][7] Activation of these receptors by their endogenous ligands (neuromedin B for BB1 and GRP for BB2) leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (this compound) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.ed.ac.uk [journals.ed.ac.uk]
- 7. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 8. Bombesin-drug conjugates in targeted therapy for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ICI 216140 and Other Bombesin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the bombesin/gastrin-releasing peptide (GRP) receptor antagonist, ICI 216140, and other relevant compounds targeting the bombesin receptor family. The information is supported by experimental data and detailed methodologies to assist in research and drug development efforts.
Introduction to this compound
This compound is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor, which is a G protein-coupled receptor (GPCR). Developed through structural modifications of C-terminal des-Met bombesin analogs, this compound has demonstrated significant biological activity. In vitro studies using the Swiss 3T3 cell line have shown an IC50 value of approximately 2 nM. Furthermore, in vivo studies in rats have indicated its ability to reduce bombesin-stimulated amylase secretion, highlighting its antagonistic properties.
Bombesin/GRP Receptor Signaling Pathway
Bombesin and GRP receptors, upon activation by their cognate ligands, primarily couple to the Gq/11 family of G proteins. This initiates a signaling cascade that plays a crucial role in various physiological processes, including cell growth, gastrointestinal functions, and neurotransmission. The signaling pathway is a key target for antagonists like this compound.
The activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium levels, along with DAG, activate protein kinase C (PKC). This cascade ultimately leads to the activation of downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Bombesin/GRP Receptor Signaling Pathway
Comparative Performance Data
While direct comparative studies focusing solely on this compound and its immediate structural analogs are limited in the public domain, a broader comparison with other known bombesin/GRP receptor antagonists provides valuable context for its performance. The following table summarizes the binding affinities (IC50 or Ki) of various peptide and non-peptide antagonists for the GRP receptor.
| Compound | Type | Receptor Target | IC50 / Ki (nM) | Reference Cell Line |
| This compound | Peptide Analog | GRP Receptor | ~2 (IC50) | Swiss 3T3 |
| Bantag-1 | Peptide Antagonist | BRS-3 | 1.3 (Ki) | hBRS-3 transfected Balb 3T3 |
| [D-Phe6]BN-(6-13)ethyl ester | Peptide Analog | Bombesin Receptors | 5 (IC50) | Rat Pancreatic Tissue |
| Ac-GRP-(20-26)ethyl ester | Peptide Analog | Bombesin Receptors | 17 (IC50) | Rat Pancreatic Tissue |
| (Psi13,14, Leu14)BN | Reduced Peptide Bond Analog | GRP Receptor | 15 (IC50) | SCLC cell lines |
| [68Ga]Ga-DOTA-Ava-BBN2 | Radiolabeled Antagonist | GRP Receptor | 15 (IC50) | PC3 cells |
| [44gSc]Sc-DOTA-Ava-BBN2 | Radiolabeled Antagonist | GRP Receptor | 5 (IC50) | PC3 cells |
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from cells expressing the GRP receptor (e.g., PC-3 cells).
-
Radioligand (e.g., 125I-[Tyr4]Bombesin).
-
Test compounds (this compound and its analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates with GF/C filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Setup: To each well of a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration.
Materials:
-
Cells expressing the GRP receptor (e.g., PC-3 or HEK293 cells stably expressing the receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
GRP receptor agonist (e.g., Bombesin or GRP).
-
Test compounds (this compound and its analogs).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Incubation: Add varying concentrations of the test antagonist to the wells and incubate for a short period (e.g., 10-15 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate the reading and, after establishing a baseline fluorescence, inject the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Data Analysis: The change in fluorescence, indicating the intracellular calcium concentration, is monitored over time. The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified by measuring the peak fluorescence response. The IC50 value for the antagonist is determined by plotting the percentage of inhibition against the antagonist concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel bombesin receptor antagonist.
Antagonist Characterization Workflow
This guide provides a foundational understanding of this compound and its comparison with other bombesin receptor antagonists. The detailed experimental protocols and workflow diagrams are intended to facilitate further research and development in this important area of pharmacology.
References
Reproducibility of Experiments Using Bombesin Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bombesin receptor antagonist ICI 216140 and its alternatives, with a focus on factors influencing experimental reproducibility. We present quantitative data, detailed experimental protocols, and visualizations to aid in the selection and application of these compounds in a research setting.
Introduction to Bombesin Receptor Antagonists
Bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), are neuropeptides that mediate a variety of physiological effects, including smooth muscle contraction, exocrine and endocrine secretion, and cellular proliferation, by binding to bombesin receptors.[1] The two primary subtypes in mammals are the neuromedin B receptor (NMBR or BB1) and the GRP receptor (GRPR or BB2).[2] Given their role in promoting the growth of various cancers, antagonists of these receptors have been developed as potential anti-tumor agents.[3][4]
This compound is a potent peptide antagonist of the bombesin/GRP receptor.[5] This guide compares this compound with two other well-characterized bombesin receptor antagonists: RC-3095, a synthetic peptide analog, and PD 176252, a non-peptide antagonist. While direct comparative studies on the reproducibility of experiments involving these specific compounds are limited, this guide outlines the key parameters and methodologies to facilitate consistent and reliable results.
Quantitative Comparison of Bombesin Receptor Antagonists
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound, RC-3095, and PD 176252 for bombesin receptors. Lower values indicate higher affinity and potency, respectively. Reproducibility of these values is highly dependent on the specific experimental conditions.
| Compound | Type | Target Receptor(s) | Binding Affinity (Ki) | IC50 | Source(s) |
| This compound | Peptide | Bombesin/GRP | Not explicitly found | ~2 nM (in Swiss 3T3 cells) | [5] |
| RC-3095 | Peptide | GRPR (BB2) | Kd = 0.24 ± 0.07 nM (on Hs746T cells) | Not explicitly found | [3] |
| PD 176252 | Non-peptide | BB1 and BB2 | 0.17 nM (human BB1), 1.0 nM (human BB2), 0.66 nM (rat BB1), 16 nM (rat BB2) | 2 µM (rat C6 glioma cell proliferation), 5 µM (NCI-H1299 xenograft proliferation) | [6][7][8] |
Note: Ki and IC50 values can vary significantly between different cell lines, tissues, and assay conditions. The data presented here are for comparative purposes and should be considered in the context of the cited studies.
Signaling Pathways
Bombesin receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gαq pathway, leading to the activation of phospholipase C (PLC). This initiates a cascade resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which in turn can stimulate mitogenic pathways. Bombesin receptor antagonists competitively block the binding of agonists like GRP, thereby inhibiting these downstream signaling events.
Caption: Bombesin Receptor Signaling Pathway.
Experimental Protocols and Reproducibility
Consistent and reproducible data when working with bombesin receptor antagonists requires meticulous attention to experimental detail. Below are outlines of key experimental protocols and factors that can influence their reproducibility.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a compound for its receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the bombesin receptor and isolate the membrane fraction by centrifugation.
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled bombesin analog (e.g., [125I-Tyr4]bombesin) and varying concentrations of the unlabeled antagonist (e.g., this compound, RC-3095, or PD 176252).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 of the antagonist and calculate the Ki using the Cheng-Prusoff equation.
Factors Affecting Reproducibility:
-
Source and preparation of receptor membranes: Receptor density can vary between cell passages and tissue samples.
-
Radioligand quality: Degradation of the radioligand can affect binding.
-
Incubation conditions: Time, temperature, and buffer composition must be consistent.
-
Non-specific binding: High non-specific binding can obscure specific interactions.
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.
Methodology:
-
Cell Culture: Plate cells expressing the bombesin receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Incubate the cells with varying concentrations of the antagonist.
-
Agonist Stimulation: Add a fixed concentration of a bombesin receptor agonist (e.g., GRP).
-
Detection: Measure the change in fluorescence over time using a plate reader.
-
Data Analysis: Determine the IC50 of the antagonist for the inhibition of the calcium response.
Factors Affecting Reproducibility:
-
Cell health and passage number: Changes in cell physiology can alter receptor expression and signaling.
-
Dye loading efficiency: Inconsistent dye loading can lead to variable fluorescence signals.
-
Agonist concentration: The concentration of the agonist used for stimulation should be at or near its EC50 for optimal sensitivity.
-
Instrumentation: The sensitivity and settings of the fluorescence plate reader can impact results.
In Vivo Tumor Growth Inhibition Studies
These studies assess the efficacy of bombesin receptor antagonists in a more physiologically relevant setting.
Methodology:
-
Tumor Xenograft Model: Implant human cancer cells that overexpress bombesin receptors (e.g., PC-3 prostate cancer or H-69 small cell lung cancer) subcutaneously into immunocompromised mice.
-
Treatment: Once tumors are established, treat the mice with the antagonist (e.g., via subcutaneous injection) or a vehicle control over a defined period.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, excise the tumors and measure their weight. Further analysis, such as immunohistochemistry or gene expression studies, can be performed.
Factors Affecting Reproducibility:
-
Animal health and genetics: The health status and genetic background of the mice can influence tumor growth and drug response.
-
Tumor cell line variability: The characteristics of the cancer cell line can drift over time.
-
Drug formulation and administration: The vehicle, dose, and route of administration must be consistent.
-
Tumor measurement technique: Consistent and accurate tumor measurement is crucial.
Comparison of this compound and Alternatives
| Feature | This compound | RC-3095 | PD 176252 | Implications for Reproducibility |
| Chemical Nature | Peptide | Peptide | Non-peptide | Peptides can be susceptible to degradation by proteases, potentially affecting their stability and in vivo half-life. Non-peptide compounds may offer greater stability. |
| Receptor Selectivity | Bombesin/GRP | GRPR (BB2) selective | BB1 and BB2 | The selectivity profile can influence off-target effects and the interpretation of results. |
| In Vivo Efficacy | Potent in vivo antagonist.[5] | Shown to inhibit tumor growth in vivo.[3][4] | Inhibits xenograft proliferation in vivo.[8] | In vivo experiments are inherently more variable than in vitro assays. Factors such as pharmacokinetics and metabolism contribute to this variability. |
Conclusion
The reproducibility of experiments using this compound and other bombesin receptor antagonists is contingent upon rigorous adherence to standardized protocols and a thorough understanding of the factors that can introduce variability. While all three compounds discussed are potent antagonists, their differing chemical natures and receptor selectivity profiles may influence experimental outcomes. For in vitro studies, careful control of cell culture conditions, reagent quality, and assay parameters is paramount. For in vivo experiments, the choice of animal model, drug formulation, and endpoint analysis must be carefully considered and consistently applied. By following the detailed methodologies and being mindful of the potential sources of variability outlined in this guide, researchers can enhance the reproducibility and reliability of their findings in the study of bombesin receptor antagonism.
References
- 1. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (this compound) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PD 176252 | Bombesin Receptors | Tocris Bioscience [tocris.com]
Independent Validation of ICI 216140's Anti-Tumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of ICI 216140, a potent bombesin/gastrin-releasing peptide (GRP) receptor antagonist, with other relevant alternatives. Due to the limited publicly available data on the direct anti-tumor activity of this compound, this guide leverages comparative data from the well-characterized bombesin/GRP receptor antagonist, RC-3095, to provide a comprehensive overview of the therapeutic potential of this class of compounds.
Introduction to Bombesin/GRP Receptor Antagonism in Cancer
Bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), are peptides that have been implicated as autocrine and paracrine growth factors in a variety of human cancers, including those of the prostate, breast, lung, pancreas, and colon.[1] These peptides exert their effects by binding to bombesin receptors, primarily the GRP receptor (GRPR), which is a G-protein coupled receptor.[2] Overexpression of GRP and its receptors has been demonstrated in numerous tumor types.[1]
Activation of the GRP receptor triggers downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell proliferation and survival.[3] Consequently, antagonists that block the binding of GRP to its receptor are being investigated as potential anti-cancer agents.[3][4]
This compound is identified as a potent GRP/bombesin receptor 2 antagonist with an IC50 of 2 nM.[4] While its primary characterization has been in the context of its effect on physiological processes like pancreatic secretion and blood pressure, its potential as an anti-tumor agent is inferred from its mechanism of action.[4] This guide will compare the available information on this compound with the more extensively studied antagonist, RC-3095.
Comparative Efficacy of Bombesin/GRP Receptor Antagonists
While specific anti-tumor data for this compound is scarce in publicly accessible literature, extensive research on the comparator antagonist, RC-3095, provides a strong basis for evaluating the potential of this drug class.
In Vitro Studies
In vitro studies are crucial for determining the direct effects of a compound on cancer cells. Key parameters evaluated include the inhibition of cell proliferation (IC50) and the induction of apoptosis.
Table 1: In Vitro Anti-Proliferative Activity of Bombesin/GRP Receptor Antagonists
| Compound | Cancer Cell Line | Assay | Endpoint | Result | Citation |
| This compound | - | GRP/bombesin receptor 2 binding | IC50 | 2 nM | [4] |
| RC-3095 | Hs746T (Gastric) | [3H]Thymidine incorporation | Inhibition of bombesin-stimulated growth | Effective inhibition | [5] |
| RC-3095 | CFPAC-1 (Pancreatic) | Cell counting | Inhibition of bombesin-stimulated growth | Total suppression at 1 µM | [6] |
| RC-3095 | U-87MG & U-373MG (Glioblastoma) | Cell proliferation assay | Inhibition of GRP-stimulated growth | Significant inhibition | [7] |
| RC-3095 | MDA-MB-231 & MCF-7 MIII (Breast) | [3H]Thymidine incorporation | Suppression of DNA synthesis | Effective suppression | [8] |
In Vivo Studies
In vivo studies using animal models are essential for assessing the systemic anti-tumor activity of a drug, taking into account factors like pharmacokinetics and tumor microenvironment.
Table 2: In Vivo Anti-Tumor Activity of Bombesin/GRP Receptor Antagonists
| Compound | Cancer Model | Animal Model | Treatment Regimen | Key Findings | Citation |
| RC-3095 | Hs746T (Gastric) Xenograft | Nude mice | 10 µg s.c. twice daily for 21 days | 76.9% decrease in tumor growth rate; 88.3% decrease in final tumor weight. | [5] |
| RC-3095 | H-69 (SCLC) Xenograft | Nude mice | 10 µ g/animal/day s.c. for 5 weeks | ~50% decrease in tumor volume. | [9] |
| RC-3095 | CFPAC-1 (Pancreatic) Xenograft | Nude mice | 10 µg s.c. twice daily for 25 days | 49% decrease in tumor growth rate; 37% decrease in final tumor weight. | [6] |
| RC-3095 | U-87MG (Glioblastoma) Xenograft | Nude mice | 20 µ g/animal twice daily s.c. | ~79% decrease in tumor volume; ~72% decrease in tumor weight. | [7] |
| RC-3095 | MCF-7 MIII (Breast) Xenograft | Nude mice | 10 µg s.c. twice daily for 7 weeks | Significant decrease in final tumor volume and weight. | [10] |
| RC-3095 | MDA-MB-231 (Breast) Xenograft | Nude mice | 10 µg s.c. twice daily for 5 weeks | 57.7% decrease in final tumor volume. | [11] |
| RC-3095 | HT-29 (Colon) Xenograft | Nude mice | 20 µ g/day s.c. | Significant decrease in tumor volume and weight. | [12] |
Note: No in vivo anti-tumor data for this compound was found in the reviewed literature.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the methods used to evaluate these compounds is critical for researchers.
Bombesin/GRP Receptor Signaling Pathway
Activation of the GRP receptor by its ligand initiates a cascade of intracellular events that promote cell growth and survival. Antagonists like this compound block this initial binding step.
Caption: GRP/Bombesin receptor signaling pathway and its inhibition.
Experimental Workflow for Evaluating Bombesin/GRP Receptor Antagonists
The following diagram outlines a typical workflow for the preclinical evaluation of a novel bombesin/GRP receptor antagonist.
Caption: Experimental workflow for preclinical anti-tumor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of bombesin/GRP receptor antagonists.
Competitive Binding Assay
This assay determines the affinity of a test compound for the GRP receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Culture: Culture GRP receptor-expressing cancer cells (e.g., PC-3, Hs746T) to near confluence in appropriate media.
-
Membrane Preparation: Harvest cells, homogenize in a lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Assay Setup: In a multi-well plate, add a constant amount of radiolabeled bombesin analogue (e.g., [125I-Tyr4]bombesin) to each well.
-
Competitive Binding: Add increasing concentrations of the unlabeled antagonist (e.g., this compound or RC-3095) to the wells. Include wells with no competitor (total binding) and wells with a large excess of unlabeled bombesin (non-specific binding).
-
Incubation: Add the cell membrane preparation to each well and incubate to allow binding to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 (concentration of antagonist that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).[13][14]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced intracellular calcium release, a key event in GRP receptor signaling.
-
Cell Preparation: Seed GRP receptor-expressing cells into a multi-well plate and allow them to attach.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a FLIPR Calcium Assay Kit) according to the manufacturer's instructions. This is followed by an incubation period.
-
Antagonist Pre-incubation: Add the antagonist at various concentrations to the wells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of a GRP receptor agonist (e.g., bombesin) to the wells to stimulate calcium release.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The antagonist's effect is determined by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the antagonist concentration to determine the IC50.[15][16][17]
In Vivo Xenograft Tumor Growth Study
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells known to express GRP receptors (e.g., H-69 SCLC, MDA-MB-231 breast cancer) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the bombesin/GRP receptor antagonist (e.g., RC-3095) to the treatment group via a specified route (e.g., subcutaneous injection) and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study and calculate the tumor volume.
-
Endpoint: At the end of the study (based on a predetermined tumor size or time point), euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Data Analysis: Compare the tumor growth curves, final tumor volumes, and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.[5][6][11]
Conclusion
The available evidence strongly supports the role of the bombesin/GRP receptor system as a valid target in oncology. While this compound is a potent antagonist of this receptor, there is a clear need for further independent studies to specifically quantify its anti-tumor effects in both in vitro and in vivo cancer models. The extensive data on the comparator antagonist, RC-3095, demonstrates that blocking the GRP receptor can lead to significant inhibition of tumor growth across a range of cancer types. This provides a strong rationale for the continued investigation of this compound and other bombesin/GRP receptor antagonists as potential cancer therapeutics. Researchers are encouraged to utilize the outlined experimental protocols to further validate and expand upon these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Somatostatin analogues and bombesin/gastrin-releasing peptide antagonist RC-3095 inhibit the growth of human glioblastomas in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation by bombesin and inhibition by bombesin/gastrin-releasing peptide antagonist RC-3095 of growth of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of bombesin/gastrin-releasing peptide (GRP) antagonists RC-3950-II and RC-3095 on MCF-7 MIII human breast cancer xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of growth of MDA-MB-231 human breast cancer xenografts in nude mice by bombesin/gastrin-releasing peptide (GRP) antagonists RC-3940-II and RC-3095 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 68Ga-Labeled [Thz14]Bombesin(7–14) Analogs: Promising GRPR-Targeting Agonist PET Tracers with Low Pancreas Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 68Ga-Labeled [Leu13ψThz14]Bombesin(7–14) Derivatives: Promising GRPR-Targeting PET Tracers with Low Pancreas Uptake [mdpi.com]
- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Head-to-head comparison of Ici 216140 and Substance P
In the landscape of cellular signaling and pharmacology, Substance P and ICI 216140 represent two distinct classes of molecules with fundamentally different mechanisms of action and physiological roles. While both are peptides that influence cellular behavior, they target separate receptor systems, leading to divergent downstream effects. This guide provides a comprehensive, data-supported comparison for researchers, scientists, and drug development professionals.
Overview and Core Properties
Substance P is an undecapeptide neuropeptide, a member of the tachykinin family, that functions as a neurotransmitter and neuromodulator.[1][2][3] It is widely distributed in the central and peripheral nervous systems and is involved in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[1][4][5][6] In contrast, this compound is a synthetic peptide analog that acts as a potent and selective antagonist of bombesin/gastrin-releasing peptide (GRP) receptors.[7] It is primarily utilized as a research tool to investigate the roles of bombesin and GRP in physiological and pathological processes.
| Feature | This compound | Substance P |
| Molecular Type | Synthetic Peptide | Neuropeptide |
| Primary Function | Antagonist | Agonist |
| Primary Target | Bombesin/Gastrin-Releasing Peptide (GRP) Receptors | Neurokinin-1 Receptor (NK1R)[1][5] |
| Key Biological Roles | Inhibition of bombesin/GRP-mediated effects | Pain perception, neurogenic inflammation, smooth muscle contraction, mood and anxiety regulation[1][4][5][8] |
Mechanism of Action and Signaling Pathways
The signaling pathways initiated by Substance P are well-characterized and involve the activation of G protein-coupled receptors (GPCRs).[2][9] Conversely, as an antagonist, this compound blocks the activation of its target receptors by endogenous ligands like GRP.
Substance P Signaling
Substance P preferentially binds to the neurokinin-1 receptor (NK1R), a member of the tachykinin receptor subfamily of GPCRs.[1][5] This binding event triggers a cascade of intracellular signaling events. The activation of NK1R by Substance P leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][10] IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[10][11] In some cell types, Substance P signaling can also involve the modulation of cyclic adenosine monophosphate (cAMP) levels.[2][10]
Following activation, the Substance P-NK1R complex is internalized, a process that contributes to signal desensitization and subsequent resensitization of the cell to further stimulation.[1][10][12]
This compound Mechanism of Action
As an antagonist, the primary role of this compound is to prevent the signaling cascade initiated by bombesin or GRP. It competitively binds to bombesin receptors (specifically BB1/GRP-preferring and BB2/NMB-preferring receptors) without inducing a conformational change necessary for receptor activation and downstream signaling. This blockade inhibits the physiological effects mediated by the endogenous ligands.
Experimental Data and Protocols
Substance P-Induced Effects
A key experimental observation of Substance P's activity is its ability to induce vasodilation and increase vascular permeability, hallmarks of neurogenic inflammation.[1][13][14]
Experimental Protocol: In Vivo Microvascular Permeability Assay
A common method to quantify the inflammatory effects of Substance P is the Evans Blue dye extravasation assay in rodents.
-
Animal Preparation: Anesthetize a rodent (e.g., rat or mouse) according to approved institutional animal care and use committee protocols.
-
Dye Injection: Inject Evans Blue dye (e.g., 50 mg/kg) intravenously. The dye binds to serum albumin.
-
Substance P Administration: Administer Substance P (e.g., via intradermal or intravenous injection) at various concentrations. A control group receives saline.
-
Tissue Collection: After a set time (e.g., 30 minutes), perfuse the animal with saline to remove intravascular dye.
-
Dye Extraction: Excise the tissue of interest (e.g., skin, trachea) and incubate it in formamide to extract the extravasated Evans Blue dye.
-
Quantification: Measure the absorbance of the formamide extract spectrophotometrically (e.g., at 620 nm). The amount of dye is proportional to the increase in vascular permeability.
| Compound | Dose | Effect on Vascular Permeability |
| Saline (Control) | - | Baseline |
| Substance P | 1 µM | Significant increase in dye extravasation |
This compound Antagonistic Activity
The antagonistic properties of this compound have been demonstrated by its ability to inhibit bombesin-stimulated physiological responses, such as amylase secretion from pancreatic acini.[7]
Experimental Protocol: In Vitro Pancreatic Acini Amylase Secretion Assay
-
Preparation of Pancreatic Acini: Isolate pancreatic acini from a rodent (e.g., rat) by collagenase digestion.
-
Pre-incubation: Pre-incubate the acini with varying concentrations of this compound or a vehicle control for a specified time (e.g., 10 minutes).
-
Stimulation: Stimulate the acini with a fixed concentration of bombesin or GRP.
-
Sample Collection: After a defined incubation period (e.g., 30 minutes), centrifuge the samples to separate the acini from the supernatant.
-
Amylase Assay: Measure the amylase activity in the supernatant using a commercially available kit.
-
Data Analysis: Express the results as a percentage of the maximal amylase secretion induced by bombesin alone.
| Treatment | Bombesin (10 nM) | Amylase Secretion (% of max) |
| Vehicle | - | ~5% |
| Vehicle | + | 100% |
| This compound (100 nM) | + | ~10% |
Summary of Differences
| Aspect | This compound | Substance P |
| Target Receptor | Bombesin Receptors (BB1, BB2) | Neurokinin-1 Receptor (NK1R) |
| Mode of Action | Competitive Antagonist | Agonist |
| Downstream Signaling | Blocks Gq/11-PLC-IP3/DAG pathway activation by bombesin/GRP | Activates Gq/11-PLC-IP3/DAG pathway[2][10] |
| Physiological Effects | Inhibition of smooth muscle contraction, hormone secretion, and cell proliferation mediated by bombesin/GRP. | Pro-inflammatory, pain transmission, vasodilation, smooth muscle contraction.[1][15] |
| Therapeutic Potential | Research tool; potential in cancer where bombesin/GRP is a growth factor. | NK1R antagonists are used as antiemetics and are being investigated for depression and anxiety.[5][8] |
Conclusion
This compound and Substance P are valuable pharmacological tools that operate in distinct signaling universes. Substance P, as an endogenous neuropeptide, plays a crucial role in a wide array of physiological and pathological processes through the activation of NK1 receptors. In contrast, this compound serves as a specific antagonist for bombesin receptors, enabling the precise investigation of the bombesin/GRP system. Their head-to-head comparison underscores the importance of receptor specificity in determining the ultimate physiological outcome of peptide-based signaling. Understanding these differences is paramount for researchers designing experiments to probe these pathways and for professionals in drug development seeking to modulate them for therapeutic benefit.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biochemistry, Substance P [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (this compound) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure, functions, and mechanisms of substance P receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substance P Modulates NMDA Responses and Causes Long-Term Protein Synthesis-Dependent Modulation of the Lamprey Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 14. Substance P and its Inhibition in Ocular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substance p | PPTX [slideshare.net]
Statistical Validation of ICI 216140: A Comparative Analysis of Bombesin/GRP Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data for ICI 216140, a potent bombesin/gastrin-releasing peptide (BN/GRP) receptor antagonist. The performance of this compound is compared with other notable antagonists in the field, RC-3095 and PD176252, supported by available experimental data. This document is intended to offer an objective resource for researchers and professionals in drug development.
Data Presentation: Comparative Efficacy of Bombesin/GRP Antagonists
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data presented has been compiled from different studies, and therefore, experimental conditions may have varied. A direct head-to-head comparison under identical conditions was not available in the reviewed literature.
Table 1: In Vitro Potency of Bombesin/GRP Receptor Antagonists
| Compound | Assay Type | Cell Line | Measured Potency | Citation |
| This compound | Inhibition of bombesin-stimulated growth | Swiss 3T3 | IC50 ≈ 2 nM | [1] |
| PD176252 | Competitive binding | - | Ki = 0.15 nM (BB1 receptor) | [2] |
| Ki = 1.0 nM (BB2 receptor) | [2] | |||
| RC-3950-II (a potent analog of RC-3095) | Inhibition of GRP-stimulated growth | Swiss 3T3 | IC50 = 1 nM | [3] |
Table 2: In Vivo Efficacy of Bombesin/GRP Receptor Antagonists
| Compound | Animal Model | Effect | Dosage | Citation |
| This compound | Rat | Reduced bombesin-stimulated pancreatic amylase secretion to basal levels | 2.0 mg/kg (subcutaneous) | [1] |
| RC-3095 | Athymic nude mice with H-69 SCLC xenografts | Decreased tumor volume by ~50% | 10 µ g/animal/day (subcutaneous) for 5 weeks | [4] |
| RC-3940-II | Athymic nude mice with H-69 SCLC xenografts | Decreased tumor volume by 60-70% | 10 µ g/animal/day (subcutaneous) for 5 weeks | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols based on the available literature for key experiments cited in this guide.
In Vitro IC50 Determination for Bombesin/GRP Antagonists
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a bombesin/GRP receptor antagonist.
-
Cell Culture: Swiss 3T3 fibroblast cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, and maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Assay Preparation: Cells are seeded in multi-well plates and allowed to adhere.
-
Compound Treatment: A range of concentrations of the antagonist (e.g., this compound) are added to the wells.
-
Stimulation: After a pre-incubation period with the antagonist, a fixed concentration of a bombesin receptor agonist (e.g., bombesin or GRP) is added to stimulate cell growth.
-
Incubation: The plates are incubated for a period sufficient to observe a growth response (e.g., 24-72 hours).
-
Viability/Proliferation Assay: Cell viability or proliferation is measured using a standard method, such as the MTT assay.
-
Data Analysis: The percentage of inhibition of the agonist-stimulated response is calculated for each antagonist concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Efficacy Assessment in a Rat Model of Pancreatic Secretion
This protocol describes a general method for evaluating the in vivo efficacy of a bombesin/GRP antagonist on pancreatic secretion.
-
Animal Model: Male rats are used for the experiment.
-
Compound Administration: The antagonist (e.g., this compound) is administered, for instance, via subcutaneous injection at a specific dose.[1]
-
Stimulation: After a defined period, a bombesin receptor agonist is administered to stimulate pancreatic secretion.
-
Sample Collection: Pancreatic juice is collected to measure the volume and amylase concentration.
-
Data Analysis: The reduction in agonist-stimulated amylase secretion in the presence of the antagonist is quantified and compared to a control group that received the agonist alone.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of the Gastrin-Releasing Peptide (GRP) receptor and a typical experimental workflow for evaluating bombesin/GRP receptor antagonists.
References
- 1. N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (this compound) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent bombesin antagonists with C-terminal Leu-psi(CH2-N)-Tac-NH2 or its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ici 216140: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Ici 216140, a bombesin/gastrin-releasing peptide antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While classified as a non-hazardous substance, adherence to established laboratory waste management protocols is essential. This guide provides a comprehensive overview of the proper disposal procedures for this compound in its various forms.
Key Data and Safety Information
The following table summarizes the essential identification and safety data for this compound.
| Parameter | Information |
| Chemical Name | N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe |
| CAS Number | 124001-41-8 |
| Hazard Classification | Not a hazardous substance or mixture |
| Transport Information | Considered non-hazardous for transport |
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its physical state (solid or liquid) and the nature of any contaminants. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines, as local regulations may vary.
For Solid this compound Waste:
-
Segregation: Collect solid this compound waste, including unused or expired product and contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed, and clearly labeled waste container. The label should identify the contents as "Non-hazardous chemical waste: this compound".
-
Containerization: Use a container that is compatible with the waste and can be securely closed.
-
Disposal: Dispose of the sealed container in the regular laboratory trash, unless your institution's policy requires it to be handled through the chemical waste program.
For Liquid this compound Waste (Aqueous Solutions):
-
Small Quantities: For small quantities of dilute aqueous solutions of this compound, disposal down the sanitary sewer may be permissible.
-
Dilution: Dilute the solution with a large volume of water (at least 20 parts water) before pouring it down the drain.
-
Flushing: Flush the drain with additional water to ensure the peptide is cleared from the plumbing system.
-
Restrictions: Do not dispose of solutions containing hazardous solvents or other regulated chemicals down the drain. These must be treated as hazardous waste.
For this compound in Organic Solvents:
-
Hazardous Waste: Solutions of this compound in organic solvents (e.g., DMSO, acetonitrile) must be treated as hazardous chemical waste.
-
Collection: Collect the waste in a designated, sealed, and properly labeled hazardous waste container. The label must list all chemical constituents and their approximate percentages.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area.
-
Pickup: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.
Disposal of Contaminated Materials:
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated sharps container for disposal.
-
Glassware: Glassware contaminated with this compound should be triple-rinsed with a suitable solvent. The rinsate should be disposed of according to the guidelines for liquid waste. The cleaned glassware can then be disposed of in a broken glass box.
-
Personal Protective Equipment (PPE): Used gloves, lab coats, and other PPE contaminated with this compound should be disposed of in the regular laboratory trash, unless grossly contaminated, in which case they should be bagged and disposed of as chemical waste.
Experimental Protocols
As this compound is a commercially available peptide, specific experimental protocols for its synthesis are not typically performed in a standard research laboratory. However, the preparation of solutions for experimental use is common.
Protocol for Preparation of an Aqueous Solution of this compound:
-
Materials: this compound (solid), sterile water or buffer (e.g., PBS), calibrated scale, appropriate volumetric flasks and pipettes.
-
Procedure: a. Determine the desired concentration and volume of the final solution. b. Weigh the required amount of solid this compound using a calibrated scale in a fume hood or on a balance with appropriate ventilation. c. Transfer the weighed peptide to a volumetric flask. d. Add a portion of the solvent (sterile water or buffer) to the flask and gently swirl to dissolve the peptide. Sonication may be used if necessary to aid dissolution. e. Once dissolved, add the remaining solvent to bring the solution to the final desired volume. f. Cap the flask and invert several times to ensure a homogenous solution. g. Store the solution as recommended by the manufacturer, typically at -20°C.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Personal protective equipment for handling Ici 216140
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Ici 216140, a potent bombesin/gastrin-releasing peptide (BN/GRP) antagonist analogue. Given the absence of a specific Safety Data Sheet (SDS) for this research compound, this guide is based on best practices for handling potent, biologically active peptides.
Hazard Identification and Personal Protective Equipment (PPE)
As a potent bioactive peptide, this compound should be handled with care to avoid accidental exposure. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The toxicological properties of this specific compound have not been fully investigated. Therefore, a precautionary approach is essential.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards. |
| Hand Protection | Disposable nitrile gloves | Inspect before use and change frequently, especially if contaminated. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Not generally required for small quantities | Use a NIOSH-approved respirator if there is a risk of aerosolization or if handling large quantities. |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling Procedures
-
Weighing: Allow the container to warm to room temperature in a desiccator before opening to prevent condensation. Weigh the required amount quickly and reseal the container tightly.
-
Reconstitution: Use sterile, high-purity water or an appropriate buffer. For peptides containing tryptophan, like this compound, oxygen-free solvents are recommended to prevent oxidation.[1][2] Sonication may aid in dissolving the peptide.[1][2]
-
General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
Storage Conditions
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C or below | Long-term | Store in a cool, dry, and dark place. Peptides are often hygroscopic. |
| In Solution | -20°C or below | Short-term | Avoid repeated freeze-thaw cycles by aliquoting. Solutions are susceptible to bacterial degradation. |
First Aid Measures
In the event of accidental exposure, follow these procedures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. Seek medical attention if breathing becomes difficult. |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill and Disposal Plan
Spill Response
-
Evacuate the area and ensure proper ventilation.
-
Wear appropriate PPE as outlined in Section 1.
-
For small spills of the lyophilized powder, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating solution.
Disposal Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste. It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Signaling Pathway Logical Relationship
Caption: The relationship between the hazards of this compound and the safety measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
